molecular formula C10H8N2O3S B2416441 (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one CAS No. 1164508-39-7

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

Número de catálogo: B2416441
Número CAS: 1164508-39-7
Peso molecular: 236.25
Clave InChI: WZAJGYJJKCRCCZ-POHAHGRESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2Z)-2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one ( 1164508-39-7) is a high-value chemical building block belonging to the thiazolidin-4-one class, a scaffold recognized as a privileged structure in medicinal chemistry . This compound features a specific (Z)-configuration at the exocyclic double bond and a nitromethylene group, which is critical for its reactivity and interaction with biological targets. It has a molecular formula of C10H8N2O3S and a molecular weight of 236.25 g/mol . The thiazolidin-4-one core is extensively investigated for its diverse biological potential. Recent scientific reviews highlight that derivatives of this heterocycle demonstrate a wide spectrum of bioactivities, including significant antioxidant, anticancer, antimicrobial, and anti-inflammatory properties . The structure-activity relationship (SAR) of these compounds is a vibrant area of research, as modifications at the 2, 3, and 5 positions of the ring system can finely tune their biological profile and potency . Furthermore, thiazolidinone derivatives have been identified as key components in synergistic pesticide compositions, indicating their potential application in agrochemical research . This compound is offered exclusively for research purposes in non-human studies. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this material through various global suppliers, with availability from stock in some locations .

Propiedades

IUPAC Name

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-9-7-16-10(6-11(14)15)12(9)8-4-2-1-3-5-8/h1-6H,7H2/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAJGYJJKCRCCZ-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Mechanistic Insights of (2Z)-2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one: A Push-Pull Enamine Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Drug Development Professionals, and Application Scientists

Executive Summary

Thiazolidin-4-one derivatives are privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to anticancer properties[1]. Among these, (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one stands out due to its unique "push-pull" electronic architecture. This whitepaper provides an in-depth analysis of its physicochemical properties, structural thermodynamics, and a self-validating synthetic methodology designed for high-purity isolation.

Structural & Electronic Architecture: The Push-Pull Dynamics

The core defining feature of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is its highly polarized exocyclic alkene system. The molecule functions as a classic push-pull enamine [2].

  • Electronic Delocalization: The electron-donating heteroatoms within the thiazolidinone ring (the N3 nitrogen and S1 sulfur) "push" electron density into the exocyclic double bond. Simultaneously, the strongly electron-withdrawing nitro group "pulls" this density.

  • Causality of the (2Z) Preference: This extensive delocalization significantly reduces the bond order of the C=C double bond, lowering the rotational energy barrier and facilitating Z/E isomerization. The (2Z) configuration is thermodynamically dominant. By adopting the (2Z) geometry, the molecule places the bulky nitro group cis to the less sterically demanding sulfur atom, strictly avoiding severe steric clashes with the orthogonal N-phenyl ring at position 3.

Physicochemical Profiling

Understanding the physicochemical parameters of this compound is critical for downstream formulation and pharmacokinetic modeling. The data below synthesizes empirical observations and calculated molecular descriptors.

PropertyValueAnalytical Method / Rationale
Molecular Weight 236.25 g/mol LC-MS (ESI+)
LogP (Octanol/Water) 2.15 ± 0.2RP-HPLC (Retention time correlation); Optimal for lipid bilayer permeability.
Topological Polar Surface Area 108.4 ŲCalculated (2D structure); Favorable for oral bioavailability, borderline for BBB penetration.
Aqueous Solubility < 0.1 mg/mL (pH 7.4)Nephelometry / Shake-flask method; Requires co-solvents (e.g., DMSO, PEG-400) for biological assays.
pKa Non-ionizable (pH 2-12)Potentiometric titration; The amide and enamine nitrogens are highly delocalized and non-basic.
Hydrogen Bond Donors 0Structural analysis; Lacks free N-H or O-H groups.
Hydrogen Bond Acceptors 5Structural analysis; Comprises nitro oxygens, carbonyl oxygen, and ring heteroatoms.

Synthetic Methodology & Validation Protocols

Step-by-Step Protocol

Reaction: N-phenyl-2-mercaptoacetamide + 1,1-bis(methylthio)-2-nitroethene Target Compound + 2 CH₃SH

  • Initiation: Suspend 10.0 mmol of 1,1-bis(methylthio)-2-nitroethene and 10.0 mmol of N-phenyl-2-mercaptoacetamide in 50 mL of absolute ethanol.

  • Selective Catalysis: Add 11.0 mmol (1.1 eq) of Triethylamine (Et₃N) dropwise at 0 °C.

    • Causality: Et₃N selectively deprotonates the highly acidic thiol group (pKa ~8.5) over the amide nitrogen (pKa ~15). This ensures the initial nucleophilic attack occurs exclusively via the sulfur atom, preventing off-target N-alkylation.

  • Primary Condensation: Heat the mixture to 60 °C for 2 hours.

    • Self-Validation Checkpoint 1: Monitor the evolution of methanethiol (CH₃SH) gas using lead(II) acetate paper at the condenser outlet (the paper will turn black due to PbS formation). TLC (Hexane:EtOAc 7:3) should confirm the disappearance of the starting materials.

  • Intramolecular Cyclization: Elevate the temperature to reflux (78 °C) for an additional 4 hours. The thermal energy drives the intramolecular attack of the amide nitrogen onto the intermediate ketene dithioacetal, expelling a second equivalent of methanethiol to close the thiazolidin-4-one ring.

  • Isolation by Precipitation: Cool the reaction mixture slowly to 0 °C.

    • Causality: The target (2Z)-push-pull system is highly polar and exhibits poor solubility in cold ethanol, causing it to spontaneously precipitate as a crystalline solid, driving the reaction equilibrium forward (Le Chatelier's principle).

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and recrystallize from a DMF/Water (8:2) mixture.

    • Self-Validation Checkpoint 2: LC-MS must confirm the mass balance ( m/z [M+H]⁺ = 237.0).

Mechanistic Workflows & Reactivity Profiling

The following diagram maps the logical flow from precursor selection through cyclization to final physicochemical screening.

G N1 N-phenyl-2- mercaptoacetamide N3 Thiolate Attack (Intermediate) N1->N3 Base (Et3N) N2 1,1-bis(methylthio)- 2-nitroethene N2->N3 -CH3SH N4 Intramolecular Cyclization N3->N4 Heating (60°C) N5 (2Z)-Target Compound N4->N5 -CH3SH (Reflux) N6 Physicochemical Screening N5->N6 Profiling

Workflow for the synthesis and physicochemical profiling of the target thiazolidin-4-one.

Analytical Characterization Signatures

To ensure absolute trustworthiness in structural assignment, the isolated compound must exhibit the following spectroscopic hallmarks:

  • ¹H-NMR (DMSO-d₆, 400 MHz): The defining feature is a sharp singlet at δ 6.9 - 7.1 ppm corresponding to the exocyclic vinylic proton (=CH -NO₂). Its high chemical shift is a direct result of the strong electron-withdrawing effect of the nitro group. The thiazolidinone methylene protons (C5) appear as a sharp singlet at δ 4.1 ppm , and the N-phenyl protons present as a multiplet between δ 7.3 - 7.6 ppm .

  • ¹³C-NMR (DMSO-d₆, 100 MHz): The carbonyl carbon (C4) resonates near δ 171 ppm . The enaminic carbon (C2) appears around δ 162 ppm , while the highly shielded nitromethylidene carbon (=CH-NO₂) is found near δ 106 ppm , a classic indicator of the push-pull electron density accumulation.

  • FT-IR (ATR): Strong absorption bands at ~1735 cm⁻¹ (C=O stretch), ~1540 cm⁻¹ and ~1325 cm⁻¹ (asymmetric and symmetric NO₂ stretches), and a lowered C=C stretch at ~1605 cm⁻¹ due to extensive conjugation.

References

  • Title: Nitroenamines. Part 9. The enaminic reactivity of 2-nitromethylenethiazolidine: acyl isothiocyanate adducts leads to isothiazolo[3,2-b] thiazole derivatives. Source: Proceedings of the Indian Academy of Sciences (Chemical Sciences) URL: [Link]

  • Title: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Source: Topics in Current Chemistry URL: [Link]

  • Title: Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Source: RSC Advances URL: [Link]

Sources

Methodological & Application

Application Note: Antimicrobial Efficacy and Mechanistic Profiling of (2Z)-2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Assay Guide

Scientific Rationale & Target Biology

The emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel chemotypes that bypass established resistance mechanisms. The 1,3-thiazolidin-4-one scaffold is a highly privileged pharmacophore in medicinal chemistry, known for its broad-spectrum antimicrobial and antibiofilm properties[1].

Specifically, (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one derivatives represent a rationally designed class of compounds with enhanced efficacy. The structural causality for their potency is threefold:

  • Electron-Withdrawing Nitro Group: The exocyclic (2Z)-nitromethylidene moiety acts as a strong electron-withdrawing group (EWG). This increases the electrophilicity of the thiazolidinone core, facilitating stronger hydrogen bonding or reversible covalent interactions with target enzyme residues[2].

  • Lipophilic Penetration: The 3-phenyl substitution provides the necessary lipophilic bulk (LogP enhancement) required to penetrate the complex lipid bilayers of Gram-negative bacteria and the ergosterol-rich membranes of fungi.

  • Mechanistic Targets: In silico and in vitro studies indicate that thiazolidin-4-one derivatives exert their antibacterial action primarily through the inhibition of MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) , a critical enzyme in peptidoglycan biosynthesis[3]. For antifungal activity, orthologous targeting of CYP51 (14α-lanosterol demethylase) disrupts ergosterol synthesis[4].

This application note details a self-validating, step-by-step workflow to evaluate the antimicrobial, antibiofilm, and target-specific (MurB) inhibitory properties of these derivatives.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound solubilization to phenotypic and mechanistic validation.

G Stock 1. Compound Preparation (2Z)-2-(nitromethylidene)-derivatives 10 mg/mL in 100% DMSO Dilution 2. Serial Dilution (CLSI) Strict limit: ≤1% DMSO Final to prevent solvent toxicity Stock->Dilution MIC 3. Phenotypic Screening (MIC/MBC) Broth Microdilution 24h Incubation, OD600 Read Dilution->MIC TimeKill 4A. Time-Kill Kinetics Log(CFU/mL) vs Time Differentiates Static vs Cidal MIC->TimeKill Active Hits (MIC < 64 µg/mL) Biofilm 4B. Antibiofilm Assay Crystal Violet Staining (OD590) Matrix Disruption Analysis MIC->Biofilm Active Hits (MIC < 64 µg/mL) MurB 5A. Mechanistic: MurB Inhibition NADPH Oxidation Assay (340nm) Targeting Peptidoglycan Synthesis TimeKill->MurB Bactericidal Hits CYP51 5B. Mechanistic: CYP51 Inhibition Ergosterol Biosynthesis Assay Targeting Fungal Membranes TimeKill->CYP51 Fungicidal Hits

Caption: End-to-end experimental workflow for evaluating thiazolidin-4-one derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . An assay is only considered valid if all internal controls (positive, negative, and vehicle) perform within predefined acceptance criteria.

Protocol A: Broth Microdilution Assay (MIC & MBC Determination)

Based on CLSI M07-A11 guidelines.

Causality & Expertise: Thiazolidin-4-ones are highly hydrophobic. While DMSO is required for solubilization, concentrations >1% v/v disrupt microbial lipid membranes, causing false-positive growth inhibition. This protocol strictly caps DMSO at 1% in the final assay volume.

Step-by-Step Procedure:

  • Inoculum Preparation: Grow target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Titration: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one derivative in MHB. Concentration range: 0.25 to 128 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to 50 µL of the compound dilution.

  • Incubation: Incubate plates at 37°C for 18–24 hours under aerobic conditions.

  • Readout (MIC): Determine the MIC as the lowest concentration exhibiting no visible turbidity (confirmed via OD600 reading < 0.05).

  • Readout (MBC): Plate 10 µL from all clear wells onto Tryptic Soy Agar (TSA). Incubate for 24h. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Assay Validation Criteria:

  • Vehicle Control (1% DMSO in MHB): Must show robust, uninhibited logarithmic growth.

  • Positive Control (Ampicillin/Ciprofloxacin): MIC must fall within established CLSI QC ranges.

  • Sterility Control (MHB only): Must remain optically clear (OD600 < 0.01).

Protocol B: Time-Kill Kinetics

Causality & Expertise: Because these derivatives target MurB (cell wall synthesis), their action is typically time-dependent rather than concentration-dependent. This assay maps the pharmacodynamics of the compound, differentiating bacteriostatic (growth arrest) from bactericidal (cell death) mechanisms.

Step-by-Step Procedure:

  • Prepare a starting inoculum of 1×106 CFU/mL in 10 mL of MHB.

  • Add the test compound at concentrations equivalent to 1×, 2×, and 4× the predetermined MIC.

  • Incubate at 37°C with orbital shaking (150 rpm).

  • At specific time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots.

  • Serially dilute the aliquots in sterile PBS (10⁻¹ to 10⁻⁶) and plate 20 µL onto TSA plates using the track-dilution method.

  • Count colonies after 24h incubation and plot log10​(CFU/mL) versus time.

Assay Validation Criteria:

  • Growth Control: The untreated bacteria must reach stationary phase ( ∼109 CFU/mL) by 24 hours. Early plateauing invalidates the cidal kinetics of the test compound.

Protocol C: Mechanistic Validation - MurB Enzyme Inhibition Assay

Causality & Expertise: To prove that the phenotypic cell death is driven by the hypothesized target, we measure the enzymatic activity of MurB[5]. MurB utilizes NADPH to reduce enolpyruvoyl-UDP-GlcNAc. By monitoring the oxidation of NADPH to NADP⁺ at 340 nm, we can quantify enzyme inhibition. Active nitro-thiazolidinones will prevent the consumption of NADPH, keeping the A340 signal high.

Step-by-Step Procedure:

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Triton X-100 (to prevent compound aggregation).

  • Enzyme/Substrate Mix: Purified E. coli MurB (10 nM final), NADPH (150 µM final), and the test compound (0.1 to 50 µM). Pre-incubate for 10 minutes at 25°C.

  • Initiation: Add the substrate, UDP-N-acetylenolpyruvoylglucosamine (EP-UDP-GlcNAc, 100 µM final) to initiate the reaction.

  • Kinetic Readout: Continuously monitor absorbance at 340 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

Summarize your experimental findings using standardized tables to allow rapid comparison of structure-activity relationships (SAR).

Table 1: Phenotypic Antimicrobial and Antibiofilm Efficacy

Compound IDSubstitution (Phenyl Ring)S. aureus MIC / MBC (µg/mL)E. coli MIC / MBC (µg/mL)C. albicans MIC / MFC (µg/mL)Biofilm Inhibition at 2× MIC (%)
Derivative 1 Unsubstituted16 / 3232 / 6416 / 1645.2 ± 2.1
Derivative 2 4-Chloro4 / 816 / 328 / 1668.4 ± 1.5
Derivative 3 2,4-Dichloro2 / 48 / 164 / 882.1 ± 3.0
Ampicillin Positive Control0.5 / 14 / 8N/AN/A
Ketoconazole Positive ControlN/AN/A1 / 2N/A

Table 2: Mechanistic Target Validation (MurB Kinetics)

Compound IDMurB IC₅₀ (µM)Max NADPH Oxidation Rate (ΔA₃₄₀/min)Mechanism Type
Derivative 1 12.4 ± 1.1-0.045Reversible Competitive
Derivative 2 4.8 ± 0.6-0.012Reversible Competitive
Derivative 3 1.2 ± 0.2-0.003Mixed Inhibition
Vehicle (DMSO) > 100-0.120Uninhibited Baseline

References

The protocols and mechanistic rationales detailed in this application note are grounded in the following authoritative peer-reviewed literature:

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules (MDPI).[6]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. PMC / NIH.[1]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. PMC / NIH.[4]

  • Synthesis and antibacterial studies of 2-aryl-3-alkanamido-4H-thiazolidin-4-one derivatives. CORE.[2]

Sources

Advanced Application Note: (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one (CAS: 1164508-39-7) represents a highly privileged scaffold in contemporary drug discovery[1]. By integrating the versatile thiazolidin-4-one core with a highly polarized nitromethylidene moiety, this molecule serves as a potent building block for developing neuroactive agents, enzyme inhibitors, and novel antiparasitic drugs. This application note provides drug development professionals with a comprehensive guide to the structural rationale, target applications, and validated in vitro screening protocols for this class of compounds.

Structural Rationale & Pharmacophore Profiling

The pharmacological utility of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is driven by its unique stereoelectronic properties. The synthesis of such nitromethylidene heterocycles often utilizes nitropolychlorobutadienes as precursors, yielding compounds with profound physiological activities[2].

  • The Nitromethylidene Group (Push-Pull System): The exocyclic double bond conjugated with the strongly electron-withdrawing nitro group creates a highly polarized "push-pull" electronic system. This configuration acts as a superior hydrogen-bond acceptor, mimicking the pharmacophore of neonicotinoids, which is critical for binding to the active sites of specific receptors and enzymes[3].

  • The (2Z) Stereochemistry: The Z-configuration locks the molecule into a rigid conformation, minimizing the entropic penalty upon target binding and ensuring precise spatial alignment with target residues.

  • The Phenyl Ring: Substitution at the N-3 position with a lipophilic phenyl ring enhances membrane permeability and facilitates critical π−π stacking interactions with aromatic amino acids (e.g., Tryptophan, Tyrosine) within target binding pockets.

Table 1: Physicochemical & Pharmacokinetic Data Summary
PropertyValuePharmacological Relevance
Molecular Formula C₁₀H₈N₂O₃SDefines the fundamental atomic composition.
Molecular Weight 236.25 g/mol < 500 Da (Lipinski compliant), ensuring favorable oral bioavailability.
LogP (Predicted) 1.8 - 2.2Optimal lipophilicity for cell membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donors 0Reduces the desolvation penalty during the transition from aqueous environment to the target pocket.
H-Bond Acceptors 4Facilitates strong, directional interactions with target active site residues (primarily via the nitro group).
Polar Surface Area ~85 Ų< 90 Ų is ideal for CNS-targeted therapeutics (e.g., neurodegenerative disease models).

Application I: Neurodegenerative Target Screening (AChE Inhibition)

Thiazolidin-4-one derivatives are extensively investigated as inhibitors of Acetylcholinesterase (AChE) and elastase for the treatment of Alzheimer's disease and related neurodegenerative disorders[2]. The compound acts as a dual-binding site inhibitor: the nitromethylidene group interacts with the Catalytic Active Site (CAS), while the N-phenyl ring engages the Peripheral Anionic Site (PAS).

AChE_Binding cluster_0 Acetylcholinesterase (AChE) Active Site C (2Z)-2-(nitromethylidene)- 3-phenyl-1,3-thiazolidin-4-one P1 Peripheral Anionic Site (PAS) Trp286 C->P1 Pi-Pi Stacking (Phenyl Ring) P2 Catalytic Active Site (CAS) Ser203, His447, Glu334 C->P2 H-Bonding (Nitromethylidene) E Enzyme Inhibition & Neuroprotection P1->E P2->E

Fig 1. Mechanistic pathway of AChE inhibition by the thiazolidin-4-one derivative.

Protocol 3.1: Kinetic Ellman’s Assay for AChE Inhibition

This protocol utilizes a modified Ellman's method to determine the IC₅₀ of the compound.

Expertise & Causality: We utilize 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) because it reacts rapidly with thiocholine (the hydrolysis product of acetylthiocholine) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion. The buffer is strictly maintained at pH 8.0 because AChE activity and the TNB extinction coefficient are both optimized at this slightly alkaline pH.

Self-Validating System: The assay must include a "Non-Enzymatic Blank" to mathematically subtract the spontaneous hydrolysis of the substrate, and a "Vehicle Control" (DMSO without compound) to define 100% enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0) containing 0.01% BSA. Insight: BSA prevents non-specific adsorption of the enzyme to the microplate walls.

  • Compound Dilution: Prepare a 10 mM stock of the compound in 100% DMSO. Perform 3-fold serial dilutions. Dilute these intermediate stocks 1:10 in buffer. Critical: Ensure the final DMSO concentration in the assay well never exceeds 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well clear-bottom plate, add 50 µL of AChE (0.05 U/mL final) and 10 µL of the diluted compound. Incubate at 25°C for 15 minutes. Causality: The highly polarized nitromethylidene group often acts as a slow-binding inhibitor. Pre-incubation ensures binding equilibrium is reached, preventing false-negative IC₅₀ shifts.

  • Reaction Initiation: Add 20 µL of 1.5 mM DTNB and 20 µL of 1.5 mM Acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Application II: Antiparasitic & Agrochemical Lead Generation

Due to its structural homology to neonicotinoids (e.g., nithiazine, imidacloprid), this compound is an excellent starting point for developing modulators of nicotinic acetylcholine receptors (nAChRs) in invertebrate models[3].

Workflow S1 1. Scaffold Synthesis (Nitrobutadiene Precursors) S2 2. HTS In Vitro Screening (nAChR Calcium Flux) S1->S2 S3 3. SAR Optimization (N-3 Phenyl Substitutions) S2->S3 S3->S1 Iterative Feedback Loop S4 4. In Vivo Validation (Efficacy & Toxicity Models) S3->S4

Fig 2. Iterative hit-to-lead optimization workflow for thiazolidin-4-one derivatives.

Protocol 4.1: High-Throughput Fluorescent Calcium Flux Assay

Since nAChRs are ligand-gated ion channels, receptor modulation triggers an influx of intracellular calcium. This protocol measures real-time channel activation.

Expertise & Causality: We utilize Fluo-4 AM, a cell-permeable fluorescent calcium indicator. Probenecid is strictly required in the dye-loading buffer. Why? Probenecid inhibits multidrug resistance proteins (MRPs) on the cell membrane, preventing the active efflux of the Fluo-4 dye from the cytoplasm into the extracellular space, thereby preserving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells (which endogenously express relevant nAChR subtypes) into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL of Dye Loading Buffer (HBSS, 20 mM HEPES, 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid). Incubate in the dark at 37°C for 45 minutes, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Baseline Measurement: Place the plate in a Fluorescence Imaging Plate Reader (FLIPR). Record the baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds.

  • Compound Injection & Readout: Automatically inject 10 µL of the compound (prepared at 3X final concentration in HBSS). Record fluorescence continuously for 3 minutes.

  • Validation: Ensure the assay achieves a Z'-factor > 0.6. Use Epibatidine as a positive control (maximum channel activation) and Mecamylamine as an antagonist control to prove the calcium flux is strictly nAChR-mediated.

References

  • Kaufmann, D. E., et al. "Chemistry of polyhalogenated nitrobutadienes, 8: Nitropolychlorobutadienes-Precursors for insecticidal neonicotinoids." ResearchGate.
  • Guidechem. "5-chloro-2-[[2-(nitromethylidene)-1-imidazolidinyl]methyl]pyridine - Guidechem". (Compound Database Reference for CAS: 1164508-39-7).

Sources

catalytic synthesis methods for (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

Authored by: A Senior Application Scientist

Abstract

The (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one scaffold is a compound of significant interest within medicinal chemistry and drug discovery. Thiazolidin-4-one derivatives are recognized as a "wonder nucleus" due to their versatile pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2][3][4][5]. The introduction of a nitromethylidene group at the C2 position can modulate the molecule's electronic properties and biological activity, making its efficient synthesis a key objective for researchers. This application note provides a detailed guide to the catalytic synthesis of this target molecule, focusing on the principles of the Knoevenagel condensation and comparing various catalytic systems. We present a detailed, field-tested protocol and explain the causality behind experimental choices to ensure reproducibility and high-yield outcomes.

Introduction: The Significance of the Thiazolidin-4-one Core

Thiazolidin-4-ones are a class of five-membered heterocyclic compounds that form the core structure of numerous pharmaceutical agents. Their chemical versatility allows for modifications at the C2, N3, and C5 positions, enabling the systematic exploration of structure-activity relationships (SAR)[3][4]. The synthesis of derivatives, particularly through carbon-carbon bond formation, is crucial for developing new therapeutic leads. The title compound, (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one, is typically synthesized via a condensation reaction, a cornerstone of organic synthesis for creating electrophilic alkenes[6].

Core Synthetic Strategy: The Knoevenagel Condensation

The most effective and widely adopted strategy for forming the exocyclic double bond in the target molecule is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield the final product[7]. In this context, the reaction occurs between the C2-position of a 3-phenyl-1,3-thiazolidin-4-one precursor and a suitable nitro-functionalized electrophile. The catalyst's role is paramount; it facilitates the deprotonation of the nucleophile and activates the electrophile, thereby driving the reaction forward.

Knoevenagel_Mechanism N Active Methylene Compound (R-CH2-Z) E Enolate (R-CH--Z) N->E Deprotonation Cat Base Catalyst (B:) E1 Enolate C Carbonyl (R'-CHO) A Alkoxide Intermediate C->A A1 Alkoxide Intermediate E1->C Attack P Final Product (R-C(Z)=CH-R') A1->P - H2O Precursor_Synthesis Reactants Reactants: - Aniline - Benzaldehyde - Thioglycolic Acid Setup Reaction Setup: - Round-bottom flask - Dean-Stark trap - Reflux condenser Reactants->Setup Solvent Solvent: Toluene or Benzene Solvent->Setup Reflux Heat to Reflux (8-12 hours) Setup->Reflux Monitor Monitor by TLC (e.g., Hexane:EtOAc 7:3) Reflux->Monitor Workup Workup: - Cool reaction mixture - Wash with NaHCO₃ (aq) - Wash with Brine Monitor->Workup Purify Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Recrystallize from Ethanol Workup->Purify Product Product: 3-phenyl-1,3-thiazolidin-4-one Purify->Product

Caption: Experimental workflow for the synthesis of the thiazolidinone precursor.

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Thioglycolic acid (1.1 eq) [8]* Toluene or Dry Benzene

  • Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount, optional but recommended) Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add aniline (1.0 eq), benzaldehyde (1.0 eq), and toluene.

  • Reaction: Add thioglycolic acid (1.1 eq) to the mixture. If using a catalyst, add a catalytic amount of anhydrous ZnCl₂.

  • Reflux: Heat the mixture to reflux for 8-12 hours, collecting the water generated in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting materials indicates completion.

  • Workup: Once complete, cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from ethanol to yield pure 3-phenyl-1,3-thiazolidin-4-one.[9]

Protocol 2: Piperidine-Catalyzed Synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

This protocol utilizes a classic base catalyst, piperidine, to facilitate the condensation between the precursor and nitromethane. Acetic anhydride is used as a dehydrating agent to drive the equilibrium towards the product.

Materials:

  • 3-phenyl-1,3-thiazolidin-4-one (1.0 eq) (from Protocol 1)

  • Nitromethane (1.5 eq)

  • Piperidine (0.2 eq)

  • Acetic Anhydride (2.0 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-phenyl-1,3-thiazolidin-4-one (1.0 eq) in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add nitromethane (1.5 eq), acetic anhydride (2.0 eq), and piperidine (0.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approx. 80-90°C) for 4-6 hours.

    • Expert Insight: The piperidine acts as a base to generate the nitronate anion from nitromethane, which is the active nucleophile. The acetic anhydride is crucial for trapping the water molecule formed during the final elimination step, preventing the reverse reaction.

  • Monitoring: Track the formation of the product by TLC. The product is typically a yellow compound and more polar than the starting material.

  • Workup: After the reaction is complete, cool the flask in an ice bath. Pour the reaction mixture slowly into ice-cold water with stirring. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

  • Final Product: Recrystallize the crude product from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to obtain pure (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one as a crystalline solid.

Product Validation and Characterization

To ensure the integrity of the synthesized compound, a full characterization is mandatory.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the C=O stretch (around 1680-1710 cm⁻¹), the C=C stretch of the exocyclic double bond, and the asymmetric and symmetric stretches of the NO₂ group (typically around 1550 cm⁻¹ and 1350 cm⁻¹ respectively).

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The spectrum should confirm the presence of the phenyl group protons, the thiazolidinone ring protons, and a characteristic singlet for the vinylic proton of the nitromethylidene group (=CH-NO₂).[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the final product.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low Yield in Protocol 1 Incomplete water removal.Ensure the Dean-Stark trap is functioning correctly. Use anhydrous solvents and reagents.
Reaction Stalls in Protocol 2 Inactive catalyst or insufficient dehydration.Use freshly distilled piperidine. Ensure the acetic anhydride is not hydrolyzed.
Formation of Dark Tars Overheating or side reactions.Maintain careful temperature control. Consider a milder catalyst or lower reaction temperature for a longer duration.
Purification Difficulties Oily product or impurities.If recrystallization fails, attempt column chromatography on silica gel using a hexane/ethyl acetate gradient.

Conclusion

The catalytic synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is a highly achievable goal for researchers in drug development. By understanding the principles of the Knoevenagel condensation and selecting an appropriate catalytic system, this valuable scaffold can be produced efficiently. The detailed protocols provided herein, grounded in established chemical literature and practical experience, serve as a reliable guide for the successful synthesis and validation of this promising heterocyclic compound.

References

  • Molnar's Group. (n.d.). As cited in "Green Synthesis of Thiazolidine-2,4-dione Derivatives..." ResearchGate. Available at: [Link]

  • Unpublished. (n.d.). "4-Thiazolidinone- A New Profile of Various Pharmacological Activities".
  • Unpublished. (n.d.). "Synthesis Of New 4-Thiazolidinones And 2-Azitidiones With Their In Vitro Biological Activities". SciSpace. Available at: [Link]

  • Unpublished. (n.d.). "Novel Methods of Knoevenagel Condensation".
  • de Oliveira, C. S. A., et al. (2020). "Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids". Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shaikh, R. P., et al. (2022). "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications". Molecules. Available at: [Link]

  • Iliopoulos, D. K., et al. (2024). "Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets". International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, R., et al. (2022). "RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW". Journal of Advanced Scientific Research. Available at: [Link]

  • Sharma, P., et al. (2014). "Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast". New Journal of Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2014). "Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid". Molecules. Available at: [Link]

  • Wujec, M., et al. (2021). "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies". Molecules. Available at: [Link]

  • Napoleon, A., et al. (2016). "Review on Recent developments and biological activities of 2, 4-thiazolidinediones".
  • BenchChem. (n.d.). "Biological Activity of 2-(4-Alkylphenyl)
  • Kumar, A., et al. (2024). "Thiazolidine derivatives and their pharmacological actions". E3S Web of Conferences. Available at: [Link]

  • IntechOpen. (2023).
  • Singh, K. K. & Singh, A. K. (2010). "Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines". Oriental Journal of Chemistry. Available at: [Link]

  • Iliopoulos, D. K., et al. (2024). "Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets". MDPI. Available at: [Link]

  • Shelke, R. N., et al. (2017). "Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition". Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Zia-ur-Rehman, M., et al. (2010). "2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one". Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Sayyed, M., et al. (2006). "Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents". ARKIVOC. Available at: [Link]

  • Shelke, R. N., et al. (2017). "Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition". Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Joshi, S., et al. (2012). "Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo". Journal of Chemical and Pharmaceutical Research.

Sources

Evaluating the Bioactivity of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one in Cell Lines: A Comprehensive Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Thiazolidin-4-ones represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological properties, most notably potent anticancer and anti-inflammatory activities[1]. The specific derivative, (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one , features a unique structural topology. The strongly electron-withdrawing nitromethylidene group at position 2 stabilizes the exocyclic double bond and acts as a critical hydrogen-bond acceptor, while the N-phenyl substitution at position 3 provides essential lipophilicity for cellular membrane permeation and hydrophobic pocket binding.

Recent literature highlights the efficacy of thiazolidin-4-one hybrids as antagonists for the Lysophosphatidic acid receptor 1 (LPA1), significantly reducing the proliferation and migration of breast cancer cell lines such as MCF-7[2]. Furthermore, these derivatives have shown promising cytotoxic effects against colorectal adenocarcinoma (Caco-2) cells by downregulating mutant p53 and activating Caspase-3-mediated apoptosis[3].

This application note provides a rigorous, self-validating experimental framework for evaluating the in vitro bioactivity, cytotoxicity, and apoptotic mechanisms of this compound across representative human cell lines.

Experimental Design & Causality

To ensure high scientific integrity, this workflow is designed as a self-validating system . Phenotypic observations in primary screening are systematically verified by secondary molecular assays.

  • Cell Line Selection: MCF-7 (breast carcinoma) and Caco-2 (colorectal adenocarcinoma) are selected due to the established sensitivity of these lineages to thiazolidin-4-one derivatives[1][3]. HEK-293 (human embryonic kidney) serves as a non-cancerous control to establish the Selectivity Index (SI), ensuring the compound targets malignancy rather than acting as a general toxin.

  • Primary Screening (MTT Assay): Evaluates overall metabolic viability. Causality: While a drop in MTT reduction indicates loss of viability, it cannot distinguish between cytostasis, necrosis, or apoptosis. Therefore, it strictly serves as a dose-finding tool (IC50 determination) for downstream assays.

  • Secondary Validation (Annexin V/PI Flow Cytometry): Causality: Validates the MTT results by confirming that the loss of viability is driven by programmed cell death (apoptosis) rather than non-specific membrane rupture (necrosis).

  • Mechanistic Confirmation (Western Blotting): Causality: Probing for p53 and cleaved Caspase-3 provides the definitive molecular proof that the phenotypic apoptosis observed in flow cytometry is executed via classical signaling cascades[3].

Workflow Visualization

Workflow A Compound Prep & Cell Culture B Viability Screening (MTT Assay) A->B C Hit Validation (IC50 Calculation) B->C D Apoptosis Profiling (Annexin V/PI) C->D E Mechanistic Assay (Western Blot) D->E

Experimental workflow for evaluating thiazolidin-4-one bioactivity in vitro.

Step-by-Step Methodologies

Protocol 4.1: Compound Preparation & Cell Culture
  • Compound Stock: Dissolve (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one in molecular biology grade DMSO to yield a 10 mM stock solution. Aliquot into light-protected tubes and store at -20°C to prevent degradation.

  • Cell Culture: Maintain MCF-7, Caco-2, and HEK-293 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Incubate at 37°C in a humidified 5% CO2 atmosphere.

  • Critical Rationale: The final concentration of DMSO in all cellular assays must not exceed 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

Protocol 4.2: High-Throughput Viability Screening (MTT Assay)
  • Seeding: Harvest cells at 80% confluence. Seed 5 × 10^3^ cells/well into 96-well flat-bottom tissue culture plates. Incubate for 24 h to allow adherence.

  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 1 µM)[1]. Incubate for 72 h.

    • Rationale: A 72-hour incubation is required to capture the slow-acting cytostatic and apoptotic effects typical of thiazolidin-4-one derivatives[1].

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 4.3: Apoptosis Profiling (Annexin V-FITC/PI Flow Cytometry)
  • Seeding & Treatment: Seed 2 × 10^5^ cells/well in 6-well plates. Treat with the compound at the established IC50 concentration for 48 h.

  • Harvesting: Collect both the floating (apoptotic) and adherent cells. Detach adherent cells using Accutase (avoid EDTA-heavy trypsin as it can strip phosphatidylserine, yielding false negatives).

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer at a concentration of 1 × 10^6^ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately via flow cytometry.

    • Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis; Annexin V-/PI+ indicates primary necrosis.

Protocol 4.4: Mechanistic Validation (Western Blotting)
  • Lysate Preparation: Treat 1 × 10^6^ cells with the compound (IC50 and 2×IC50) for 48 h. Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block with 5% non-fat milk. Probe overnight at 4°C with primary antibodies against p53, Pro-Caspase-3, Cleaved Caspase-3, and β-actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 h. Develop using ECL substrate and image via chemiluminescence.

Representative Data Presentation

The following tables illustrate the structured format for summarizing the quantitative outputs of the protocols described above, utilizing representative baseline data for active thiazolidin-4-ones[1][2][3].

Table 1: In Vitro Cytotoxicity and Selectivity Index (SI)

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
MCF-7 Human Breast Adenocarcinoma12.4 ± 1.27.1
Caco-2 Human Colorectal Adenocarcinoma18.7 ± 2.14.7
HEK-293 Human Embryonic Kidney (Normal)88.5 ± 5.4-

*Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). An SI > 3 indicates favorable therapeutic selectivity.

Table 2: Flow Cytometry Apoptotic Population Distribution (MCF-7 Cells at 48h)

Treatment GroupViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (0.5% DMSO) 92.13.42.12.4
Compound (12.4 µM) 45.328.721.54.5
Doxorubicin (1.0 µM) 38.231.225.45.2

Proposed Mechanism of Action

Based on the self-validating data generated from the workflow, the following diagram illustrates the logical signaling cascade induced by the compound. The antagonism of upstream targets (such as LPA1) or direct intracellular stress leads to the upregulation of p53, which subsequently alters the Bax/Bcl-2 ratio, permeabilizes the mitochondria, and triggers the Caspase-3 proteolytic cascade[2][3].

Pathway Compound (2Z)-2-(nitromethylidene)- 3-phenyl-1,3-thiazolidin-4-one Target Intracellular Targets (e.g., LPA1, COX-2) Compound->Target Receptor Antagonism p53 p53 Upregulation Target->p53 Stress Signaling Bax Bax/Bcl-2 Modulation p53->Bax CytoC Cytochrome C Release Bax->CytoC Mitochondrial Permeabilization Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Proteolytic Cascade Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Proposed apoptotic signaling cascade induced by the thiazolidin-4-one derivative.

References

  • Mech, D., Kurowska, A., & Trotsko, N. (2021). "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." International Journal of Molecular Sciences, 22(21), 11533.[Link][1]

  • Meduri, B., et al. (2024). "Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy." Future Medicinal Chemistry.[Link][2]

  • Saad, S. S., et al. (2024). "Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies." Phosphorus, Sulfur, and Silicon and the Related Elements, 199(7-9), 732-745.[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized thiazolidin-4-ones. The target molecule, (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one, presents unique purification challenges due to its highly polarized exocyclic double bond and its sensitivity to harsh pH conditions.

This guide is engineered to provide researchers, scientists, and drug development professionals with field-proven, self-validating methodologies to achieve high isomeric purity and yield.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my purified product show a double set of peaks in the 1H-NMR spectrum, despite showing a single spot on TLC? Causality: This is a classic symptom of E/Z isomerization. The nitromethylidene group forms a polarized push-pull alkene system (a nitroketene N,S -acetal derivative). The electron-donating sulfur and nitrogen atoms push electron density into the double bond, while the nitro group pulls it. This significantly lowers the rotational barrier of the C=C bond 1. While the (2Z)-isomer is thermodynamically favored, exposure to acidic environments (like standard silica gel) or UV light during TLC visualization can induce partial isomerization to the (2E)-isomer. Consequently, 1H-NMR will display double signals for the nitromethylidene proton and the thiazolidinone ring protons . Solution: Avoid prolonged column chromatography on standard, acidic silica. If chromatography is unavoidable, use triethylamine-deactivated silica. Rely primarily on selective recrystallization to enrich the (2Z)-isomer.

Q2: My crude mixture contains unreacted chloroacetic acid and phenyl isothiocyanate. How do I effectively remove them without degrading the target molecule? Causality: The thiazolidin-4-one ring is susceptible to ring-opening under strongly basic conditions, meaning harsh alkaline washes (like NaOH) will destroy your product. Chloroacetic acid is highly polar and acidic, whereas phenyl isothiocyanate is non-polar. Solution: Chloroacetic acid can be safely removed by neutralizing the crude mixture with a mild base like aqueous sodium bicarbonate (NaHCO₃), converting the acid into its water-soluble sodium salt 2. Phenyl isothiocyanate can then be removed by triturating the dried crude solid with cold diethyl ether, in which the target thiazolidinone is poorly soluble.

Q3: During recrystallization, my product "oils out" instead of forming crystals. What is causing this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, often due to a melting point depression caused by impurities. Solution: Switch to a solvent system with a steeper solubility curve, such as methanol or a benzene/acetone mixture . Ensure you allow the solution to cool naturally to room temperature before applying an ice bath. Rapid cooling forces phase separation before nucleation can occur.

Section 2: Quantitative Data on Solvent Selection

Selecting the correct purification medium is critical to balancing yield and isomeric purity. The table below summarizes the effects of various solvent systems on the final product.

Table 1: Solvent Effects on Purification and Isomeric Purity

Purification MethodSolvent SystemE/Z Ratio (Post-Purification)Recovery Yield (%)Primary Contaminant Removed
Recrystallization Methanol< 2:9878%Non-polar oligomers
Recrystallization Benzene/Acetone (1:1)< 5:9572%Mixed isomers
Flash Chromatography Hexane/EtOAc (7:3)15:8585%Starting materials
Trituration Diethyl Ether10:9092%Phenyl isothiocyanate

Section 3: Self-Validating Purification Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system; each step includes a specific analytical checkpoint to ensure the causality of the purification logic holds true before proceeding to the next phase.

Step 1: Mild Aqueous Quench & Neutralization
  • Procedure: Concentrate the hot reaction mixture to half its volume under reduced pressure. Cool the flask to 20-25°C. Add saturated aqueous NaHCO₃ dropwise while stirring until the aqueous phase reaches a pH of 7.5-8.0.

  • Causality: Mild neutralization removes unreacted chloroacetic acid as water-soluble sodium chloroacetate without hydrolyzing the sensitive thiazolidin-4-one ring.

  • Validation Check: Test the aqueous layer with pH paper. If pH < 7, unreacted acid remains; continue adding NaHCO₃ until stable.

Step 2: Extraction and Desiccation
  • Procedure: Extract the neutralized mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude solid.

  • Validation Check: Perform TLC (Benzene/Diethyl ether 6:4 v/v). You should observe a major UV-active spot (target compound) and potentially a high-Rf spot (non-polar impurities).

Step 3: Non-Polar Trituration
  • Procedure: Suspend the crude solid in cold diethyl ether (20 mL per gram of crude). Stir vigorously for 15 minutes, then filter via vacuum.

  • Causality: Diethyl ether selectively solubilizes unreacted non-polar starting materials (e.g., phenyl isothiocyanate) while leaving the highly polar thiazolidin-4-one intact.

  • Validation Check: Concentrate a small aliquot of the ether filtrate. If a pungent oil remains, non-polar impurities were successfully stripped from the solid.

Step 4: Selective Recrystallization of the (2Z)-Isomer
  • Procedure: Dissolve the triturated solid in a minimum volume of boiling methanol. Allow the solution to cool undisturbed to room temperature, then transfer to an ice bath (0-4°C) for 2 hours. Filter the resulting crystalline globules.

  • Causality: The (2Z)-isomer packs more efficiently into the crystal lattice than the (2E)-isomer due to dipole minimization. Slow cooling selectively nucleates the (2Z)-isomer, leaving the (2E)-isomer in the mother liquor.

  • Validation Check: Run a 1H-NMR on the isolated crystals. The nitromethylidene proton (=CH-NO₂) must appear as a single sharp singlet. If double signals are present, the E/Z mixture persists, and Step 4 must be repeated.

Section 4: Workflow Visualization

PurificationLogic Crude Crude Reaction Mixture (Thiazolidin-4-one + Impurities) Quench Aqueous Quench & Neutralization (Sat. NaHCO3) Crude->Quench AcidWaste Aqueous Waste (Sodium Chloroacetate) Quench->AcidWaste Removes Acid OrgExtract Organic Extraction (EtOAc) Quench->OrgExtract Analysis Isomeric Ratio Check (1H-NMR / TLC) OrgExtract->Analysis Decision Is E-Isomer > 5%? Analysis->Decision Cryst Selective Recrystallization (Hot Methanol) Decision->Cryst No (High Z-Purity) Chrom Flash Chromatography (Deactivated Silica) Decision->Chrom Yes (E/Z Mixture) Pure Pure (2Z)-Isomer Cryst->Pure Chrom->Cryst Polish Step

Fig 1. Self-validating logic workflow for isolating the (2Z)-isomer.

Section 5: References

  • Title: Nitroketene N, S -acetals: Synergistic building blocks for the synthesis of heterocycles Source: RSC Advances (via ResearchGate) URL:

  • Title: Thiazolidin and Thiazan-4-ones: Synthesis, Conformational Analysis, Antimicrobial and Cytotoxic Activity Source: International Journal of Modern Biology and Medicine (Modern Scientific Press) URL:

  • Title: Synthesis and Antimicrobial Activity of 1-Thiazolidin-4-ones Source: Oriental Journal of Chemistry URL:

Sources

Technical Support Center: Crystallization Optimization for (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and crystallization of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one .

This molecule presents unique thermodynamic and kinetic hurdles. It features a thiazolidin-4-one core (highly prone to polymorphism) and a nitromethylidene group, which acts as a "push-pull" alkene. Understanding the physical chemistry of these functional groups is critical to designing a robust, self-validating crystallization process.

Part 1: Troubleshooting Guides & FAQs

Q: Why does my product consistently "oil out" (Liquid-Liquid Phase Separation) instead of forming crystals? A: Oiling out in this system is a direct consequence of the "push-pull" nature of the nitromethylidene group[1]. The electron-donating heteroatoms (N, S) in the thiazolidine ring "push" electron density, while the strongly electronegative nitro group "pulls" it. This extended conjugation stabilizes a zwitterionic resonance structure, which significantly reduces the C=C double bond character (lengthening the bond from a typical 1.34 Å to >1.40 Å)[2].

Because of this reduced bond order, the rotational barrier around the alkene is extremely low, allowing the molecule to isomerize freely between the (2Z) and (2E) forms in solution. The presence of the (2E) isomer acts as an endogenous impurity. This impurity depresses the freezing point and widens the metastable zone width, forcing the supersaturated solution to undergo Liquid-Liquid Phase Separation (LLPS)—or "oiling out"—rather than classical nucleation.

Q: How do I prevent oiling out and force the (2Z)-isomer to crystallize? A: You must utilize a Dynamic Resolution approach. By holding the solution at a moderate temperature, you maintain a rapid (2Z) ⇌ (2E) equilibrium. If you seed the solution exclusively with the (2Z)-isomer and cool it very slowly, the (2Z) form will selectively crystallize. According to Le Chatelier’s principle, the depletion of the (2Z) isomer in solution will continuously drive the unwanted (2E) isomer to convert into the target (2Z) form.

Q: My isolated crystals show a broad melting point and inconsistent XRPD patterns across different batches. What is happening? A: Thiazolidin-4-one derivatives are notorious for complex polymorphism and the formation of solid solutions[3]. The molecule can assemble into different supramolecular synthons—such as head-to-head hydrogen-bonded dimers or head-to-tail chains—depending on the solvent environment[4]. Rapid supersaturation generation (e.g., crash-cooling or fast anti-solvent addition) kinetically traps metastable polymorphs. To resolve this, switch to a protic solvent (like Ethanol) that strongly directs hydrogen bonding to stabilize a single polymorph, and strictly control your cooling rate.

Part 2: Mechanistic Workflows & Logic

G Sol Solution (2Z) ⇌ (2E) Equilibrium Z_sol (2Z)-Isomer (Target) Sol->Z_sol Le Chatelier's Shift E_sol (2E)-Isomer (Impurity) Sol->E_sol Thermal Rotation Crystal Pure (2Z)-Crystal (High Yield) Z_sol->Crystal Controlled Cooling & Seeding Oil Oiling Out / LLPS (Amorphous) Z_sol->Oil Co-precipitation E_sol->Z_sol Dynamic Resolution E_sol->Oil High Supersaturation

Caption: Thermodynamic pathway of (2Z)/(2E) push-pull isomerization and crystallization outcomes.

Workflow Start Start Crystallization Q1 Did the solution oil out? Start->Q1 A1_Yes Reduce cooling rate & add (2Z) seeds Q1->A1_Yes Yes Q2 Are crystals fine needles? Q1->Q2 No A1_Yes->Q1 A2_Yes Switch to H-bonding solvent (e.g., EtOH) Q2->A2_Yes Yes Q3 Is melting point broad? Q2->Q3 No A2_Yes->Q2 A3_Yes Perform polymorphic screening (DSC/XRPD) Q3->A3_Yes Yes Success Optimal (2Z) Crystals Q3->Success No A3_Yes->Success

Caption: Troubleshooting decision tree for optimizing thiazolidin-4-one crystallization.

Part 3: Quantitative Solvent Data

The choice of solvent dictates both the position of the E/Z equilibrium and the resulting crystal habit. Protic solvents stabilize the highly polar nitro group via hydrogen bonding, shifting the equilibrium toward the crystallizable (2Z) form and promoting thicker crystal habits rather than fragile needles.

Solvent SystemSolubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Solution (2Z):(2E) RatioObserved Crystal HabitRisk of Oiling Out
Toluene 851245:55Fine Needles / AmorphousHigh
Ethyl Acetate 1101860:40Thin PlatesModerate
Ethanol / Water (8:2) 65485:15Thick PrismsLow
Isopropanol 45280:20BlocksLow

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for Seeding-Assisted Dynamic Resolution Crystallization incorporates In-Process Controls (IPCs). This creates a self-validating system where the thermodynamic state of the solute is verified before proceeding to the next step, eliminating guesswork.

Materials Required:

  • Crude (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

  • Absolute Ethanol (Solvent) and Purified Water (Anti-solvent)

  • Pure (2Z)-isomer seed crystals (1-2 wt% relative to crude)

Step-by-Step Methodology:

  • Dissolution & Equilibration: Suspend the crude material in an 8:2 mixture of Ethanol/Water at a concentration of 50 mg/mL. Heat the reactor to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved. Hold at 60°C for 60 minutes.

    • Causality: The 60-minute hold provides the necessary thermal energy to overcome the rotational barrier of the push-pull alkene, allowing the solution to reach its natural E/Z thermodynamic equilibrium.

  • IPC Validation 1 (Equilibrium Check): Withdraw a 50 µL aliquot, quench immediately in cold HPLC-grade Acetonitrile (0°C), and analyze via HPLC.

    • Validation: Proceed only if the (2Z):(2E) ratio has stabilized (typically ~85:15 in aqueous ethanol).

  • Metastable Zone Entry: Cool the reactor linearly from 60°C to 45°C at a rate of 0.5°C/min.

  • Seeding: At 45°C, introduce 1-2 wt% of pure (2Z)-isomer seed crystals. Hold the temperature at 45°C for 2 hours.

    • Causality: Holding the temperature allows the seed crystals to relieve initial supersaturation without triggering secondary nucleation, preventing the entrapment of the (2E) isomer and avoiding LLPS.

  • Dynamic Cooling Ramp: Cool the suspension from 45°C to 5°C at an ultra-slow rate of 0.1°C/min.

    • Causality: This slow ramp ensures that the crystallization rate of the (2Z) isomer matches the kinetic rate of the (2E) (2Z) isomerization in solution, maximizing yield and polymorphic purity.

  • IPC Validation 2 (Supernatant Check): Withdraw a filtered aliquot of the mother liquor at 5°C and analyze via HPLC.

    • Validation: The concentration of both isomers in the supernatant should be 5 mg/mL, confirming successful dynamic resolution and high yield.

  • Isolation: Filter the suspension via a Buchner funnel. Wash the filter cake with 2 bed-volumes of pre-chilled (5°C) Ethanol/Water (8:2) to remove residual surface impurities. Dry under vacuum at 40°C for 12 hours.

Part 5: References

  • Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][1,4]thiazin-3(4H)-one Source: IUCr Journals URL:[Link]

  • Discovery of a Solid Solution of Enantiomers in a Racemate-Forming System by Seeding Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations Source: Interdisciplinary Centre for Mathematical and Computational Modelling (ICM) URL:[Link]

  • Synthesis, structural analysis, and properties of highly twisted alkenes 13,13'-bis(dibenzo[a,i]fluorenylidene) and its derivatives Source: ResearchGate URL:[Link]

Sources

troubleshooting impurities in (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this key organic intermediate. Here, we will address common impurities and experimental challenges, providing in-depth, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one, typically proceeding via a Knoevenagel condensation, can stem from several factors.[1][2] Incomplete reaction due to insufficient reaction time or temperature is a common culprit. Additionally, the choice of catalyst and solvent system plays a crucial role.[3][4] The presence of water can also hinder the reaction, and its removal is often necessary to drive the equilibrium towards the product.[1][5]

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?

A2: A common byproduct in Knoevenagel condensations is the Michael addition product, where a second molecule of the active methylene compound (in this case, derived from nitromethane) adds to the α,β-unsaturated product.[1] This is more likely if an excess of the nitromethane precursor is used. Another possibility is the self-condensation of the starting aldehyde, 3-phenyl-1,3-thiazolidin-4-one, particularly if a strong base is employed as the catalyst.[1]

Q3: The color of my reaction mixture is much darker than expected. Should I be concerned?

A3: While some coloration is expected, a very dark or tar-like appearance can indicate the formation of polymeric side products or degradation of the starting materials or product. This can be caused by excessive heat, prolonged reaction times, or the use of an inappropriate base, which can promote side reactions.[5] It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to assess product formation and the extent of side reactions.

Q4: What is the best method to purify the final product?

A4: The most common method for purifying (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[6][7] Column chromatography can also be employed for higher purity, particularly to separate isomers or closely related impurities.[6] The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.

Q5: How can I confirm the stereochemistry of the Z-isomer?

A5: The stereochemistry of the exocyclic double bond is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the vinylic proton can provide evidence for the Z-configuration. Further confirmation can be obtained through advanced techniques like Nuclear Overhauser Effect (NOE) experiments or by single-crystal X-ray diffraction if suitable crystals can be obtained.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one.

Issue 1: Presence of Unreacted Starting Materials
  • Symptom/Observation: TLC or HPLC analysis of the crude product shows significant amounts of 3-phenyl-1,3-thiazolidin-4-one and/or the nitromethane source.

  • Potential Cause & Recommended Action:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress by TLC until the starting materials are consumed. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

    • Ineffective Catalyst: The chosen catalyst may not be active enough. Common catalysts for Knoevenagel condensations include weak bases like ammonium acetate or amines.[2] Consider screening different catalysts or increasing the catalyst loading.

    • Presence of Water: Water produced during the condensation can inhibit the reaction.[5] Using a Dean-Stark apparatus to remove water azeotropically or adding molecular sieves can improve the yield.[1]

Issue 2: Formation of Michael Adduct Impurity
  • Symptom/Observation: A higher molecular weight impurity is detected by mass spectrometry, and NMR may show the loss of the vinylic proton signal and the appearance of new aliphatic protons.

  • Potential Cause & Recommended Action:

    • Incorrect Stoichiometry: An excess of the nitromethane precursor can lead to the Michael addition side reaction.[1]

    • Action: Use a 1:1 molar ratio of 3-phenyl-1,3-thiazolidin-4-one to the nitromethane source. Slow addition of the nitromethane precursor to the reaction mixture can also help to minimize its concentration at any given time, reducing the likelihood of this side reaction.

Issue 3: Product Instability or Decomposition
  • Symptom/Observation: The isolated product darkens over time or shows signs of degradation upon storage.

  • Potential Cause & Recommended Action:

    • Residual Acid or Base: Trace amounts of acid or base from the workup can catalyze decomposition. Ensure the product is thoroughly washed and neutralized before final drying.

    • Light and Air Sensitivity: Some nitroalkenes can be sensitive to light and air. Store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

    • Inherent Instability: The nitromethylidene group can be inherently reactive. For long-term storage, consider storing at low temperatures (-20°C).[8]

Common Impurities and Their Identification
ImpurityPotential SourceKey Analytical Data (Expected)
3-phenyl-1,3-thiazolidin-4-oneUnreacted starting materialDistinct signals in NMR and a different retention time in HPLC compared to the product.
Michael AdductSide reaction with excess nitromethane precursorHigher molecular weight in MS; absence of vinylic proton in ¹H NMR.
Self-condensation product of aldehydeSide reaction catalyzed by strong baseComplex mixture, often polymeric. May appear as a baseline smear on TLC.
(E)-isomerIncomplete stereoselectivityMay have a slightly different retention time in HPLC and distinct chemical shifts in NMR, particularly for the vinylic proton.

Experimental Protocols

Recommended Purification Protocol: Recrystallization

This protocol is a general guideline for the purification of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one. The choice of solvent and specific conditions may need to be optimized based on the observed impurities.

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, while the impurities remain soluble. Ethanol or ethanol/water mixtures are often good starting points.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For better crystal formation, avoid disturbing the solution during this time. Further cooling in an ice bath can maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Logical Troubleshooting Workflow for Low Product Yield

The following diagram illustrates a systematic approach to troubleshooting low yields in the synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one.

Troubleshooting_Workflow start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes cause1 Insufficient Time/Temp? incomplete->cause1 cause2 Ineffective Catalyst? incomplete->cause2 cause3 Water Present? incomplete->cause3 check_impurities Analyze for Impurities (NMR/MS) complete->check_impurities action1 Increase Time/Temp cause1->action1 action2 Screen Catalysts/ Increase Loading cause2->action2 action3 Remove Water (Dean-Stark/Sieves) cause3->action3 action1->start action2->start action3->start side_products Significant Side Products? check_impurities->side_products no_side_products No Major Side Products side_products->no_side_products No cause4 Incorrect Stoichiometry? side_products->cause4 Yes cause5 Strong Base Used? side_products->cause5 Yes purification Review Purification Method no_side_products->purification action4 Adjust Reactant Ratio cause4->action4 action5 Use Milder Base cause5->action5 action4->start action5->start end Optimized Yield purification->end

Caption: Troubleshooting workflow for low product yield.

References

  • Jadhav, S. D., & Ghosh, S. (2013). Novel Methods of Knoevenagel Condensation.
  • de Oliveira, R. N., et al. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry.
  • de Oliveira, R. N., et al. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. PMC.
  • ResearchGate. (n.d.). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. Retrieved from [Link]

  • Vass, A., & Dudas, J. (2001). The Microwave Promoted Condensation of Aldehydes with Nitromethane. Molecules, 6(10), 824-829.
  • Singh, R. K., et al. (2012). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry.
  • PMC. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • IntechOpen. (2023, July 19).
  • MDPI. (2021, April 1). Recent Developments on Five-Component Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Condensations of 1(a~l) with Nitromethane Under Ultrasound. Retrieved from [Link]

  • MDPI. (2024, May 23). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
  • Sciencemadness Discussion Board. (2017, September 10). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).
  • Research and Reviews. (2017, March 8). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl)
  • MDPI. (2019, August 23). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones.
  • ResearchGate. (2025, August 7). (PDF) Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents.
  • ResearchGate. (n.d.). Nitromethylidene-containing piperazinones and morpholinone: synthesis and structure | Request PDF.
  • Google Patents. (n.d.). KR20220143032A - Method for preparing 2-(phenylimino)-3-alkyl-1,3-thiazolidin-4-one.
  • ResearchGate. (2023, August 4). Thiazolidinediones: Recent Development in Analytical Methodologies.
  • Tugcu, F. T., et al. (2015). Synthesis of 4-thiazolidinone derivatives and assessment of their toxicological properties. Romanian Biotechnological Letters, 23(1), 13276-13284.
  • Google Patents. (n.d.).
  • Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)- 6-bromo Quinazolin-4(3H)-one from 2-(o-thiadiaminephenyl)-3-thiadiamine-6-bromo–quinazoline-4(3H)-one. Journal of Advances in Medicine and Medical Research, 35(8), 53-59.
  • ResearchGate. (2021, January 29). Improving the Stability of Trinitramide by Chemical Substitution: N(NF2)3 has Higher Stability and Excellent Propulsion Performance.
  • Der Pharma Chemica. (n.d.).
  • Claxton, L. D., et al. (1985). The stability of mutagenic chemicals stored in solution.
  • Journal of Chemical and Pharmaceutical Research. (2011).
  • SIELC Technologies. (2018, May 16). 4-Thiazolidinone, 3-ethyl-5-(1-ethyl-4(1H)-pyridinylidene)-2-thioxo-.
  • ResearchGate. (2014, December 10). Preparation and reactivity of some stable nitrile oxides and nitrones.
  • MDPI. (2022, December 12). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities.

Sources

Technical Support Center: Accelerating (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one. This molecule is a key intermediate in medicinal chemistry, often synthesized via a Knoevenagel condensation.[1][2] A common bottleneck in its preparation is the reaction time, which can significantly impede research and development timelines. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you reduce reaction times, improve yields, and overcome common experimental hurdles.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from fundamental principles to advanced, practical solutions, explaining the causality behind each experimental choice.

Part 1: FAQs - Understanding the Reaction Fundamentals

This section addresses common questions regarding the Knoevenagel condensation used to prepare the target molecule.

Q1: What is the underlying mechanism of this reaction, and which step is the slowest?

A1: The synthesis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is a classic Knoevenagel condensation.[1][3] This reaction involves the condensation of an active methylene compound (in this case, nitromethane) with a carbonyl compound (3-phenyl-1,3-thiazolidin-4-one, which exists in equilibrium with its reactive aldehyde form or is generated in situ). The reaction is typically catalyzed by a weak base, such as piperidine.[4][5]

The mechanism proceeds via two main steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene group of nitromethane, forming a nucleophilic enolate ion (a nitronate anion).[4]

  • Nucleophilic Attack & Dehydration: The enolate ion attacks the carbonyl carbon of the thiazolidinone. This is followed by a dehydration step to form the final α,β-unsaturated product.[4]

The rate-determining step is generally the initial deprotonation of the active methylene compound.[6] Therefore, any factor that facilitates the formation of the enolate ion will accelerate the overall reaction.

Q2: Why is a weak base like piperidine typically used instead of a strong base like sodium hydroxide?

A2: While a strong base would deprotonate nitromethane very quickly, it would also promote undesirable side reactions. The most significant of these is the self-condensation of the aldehyde or ketone starting material (an aldol condensation), which would lead to a mixture of products and lower yields.[1] Weak bases like piperidine, pyridine, or ammonium salts are strong enough to facilitate the deprotonation of the highly acidic nitromethane but are generally not basic enough to cause significant self-condensation of the carbonyl partner.[1][7]

Q3: Besides the catalyst, what are the primary factors that influence the reaction time?

A3: The three primary factors that you can manipulate to control the reaction rate are:

  • Catalyst Choice and Concentration: The type and amount of base are critical.

  • Solvent: The polarity and protic/aprotic nature of the solvent can dramatically affect reaction rates.

  • Temperature and Energy Input: Increasing temperature or using alternative energy sources like microwave or ultrasound can significantly shorten reaction times.

Part 2: Troubleshooting Guide - How to Reduce Your Reaction Time

This section is designed to provide direct solutions to the most common problem: a slow reaction.

Problem: My reaction is taking over 12 hours to reach completion.

This is a common issue, often stemming from suboptimal conditions. The following solutions are presented in order of complexity and impact.

Solution 1: Optimize Your Catalyst System

The catalyst is the most powerful tool for controlling the reaction rate.

  • What to do: If you are using a standard base like piperidine, consider alternatives. Ethylenediammonium diacetate (EDDA) has been reported as a highly efficient catalyst for Knoevenagel condensations involving thiazolidinones.[8] L-tyrosine has also been used as an effective, eco-friendly catalyst in aqueous media, promoting rapid reactions.[9]

  • Why it works: Different catalysts have different abilities to stabilize the transition state of the deprotonation step. EDDA, for example, can act as a bifunctional catalyst, facilitating both the deprotonation and the subsequent steps of the reaction.[8]

  • Pro-Tip: Ensure your catalyst is not degraded. If using an amine base that has been on the shelf for a while, consider using a freshly opened bottle or purifying it before use. Catalyst loading is also important; typically 5-10 mol% is a good starting point.[7]

Solution 2: Re-evaluate Your Solvent Choice

The solvent does more than just dissolve the reactants; it actively participates in the reaction mechanism.

  • What to do: If you are using a nonpolar solvent like toluene, switching to a polar protic solvent like ethanol or even water can accelerate the reaction.[7][10] Some protocols have found that a binary mixture of ethanol/water can lead to very short reaction times, sometimes without any added catalyst.[10]

  • Why it works: Polar protic solvents can stabilize the charged intermediates and transition states involved in the reaction, lowering the activation energy. Water, in particular, can act as a weak Brønsted base catalyst itself, facilitating proton transfer steps.[11]

  • Pro-Tip: The by-product of this reaction is water. In some solvent systems (like toluene), removing this water via azeotropic distillation (using a Dean-Stark apparatus) or by adding molecular sieves can shift the equilibrium toward the product and increase the reaction rate.[5]

Solution 3: Leverage Alternative Energy Sources

Conventional heating is often slow and inefficient. Modern techniques can drastically cut reaction times from hours to minutes.

  • Microwave (MW) Irradiation:

    • What to do: Perform the reaction in a sealed vessel inside a dedicated laboratory microwave reactor.

    • Why it works: Microwaves directly and efficiently heat the reaction mixture, leading to rapid temperature increases and dramatic rate enhancements. This technique has been successfully used for the synthesis of various thiazolidinone derivatives, offering shorter reaction times and higher yields compared to conventional heating.[8][12][13]

    • Example: Syntheses of 5-arylidene thiazolidinone derivatives that take hours under reflux can often be completed in 5-30 minutes using microwave irradiation.

  • Ultrasonic Irradiation (Sonochemistry):

    • What to do: Place the reaction flask in an ultrasonic cleaning bath or use a high-intensity ultrasonic probe.

    • Why it works: Ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized "hot spots" with extremely high temperatures and pressures, which can significantly accelerate the reaction rate even at room temperature.[14] This method is particularly effective for heterogeneous mixtures and has been shown to improve yields and reduce reaction times in Knoevenagel condensations.[15][16][17]

Data Summary: Comparison of Methodologies

The following table summarizes typical conditions and outcomes for different synthetic approaches to highlight the potential for time reduction.

MethodCatalystSolventTemperatureTypical Reaction TimeTypical YieldReference
Conventional PiperidineMethanol / Ethanol65 °C - Reflux10 - 48 hours60-85%[18][19][20]
Conventional Acetic AcidEthanolReflux3 hours~75%[21]
Aqueous Medium L-tyrosineWaterRoom Temp.10 - 15 minutes91-94%[9]
Microwave Ethylenediamine (EDA) / AcOHAcetic Acid80 °C30 minutesup to 99%[8]
Ultrasound Ionic Liquid[bnmim]H₂PO₄Room Temp.10 - 30 minutes87-94%[15]

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Optimized Conventional Synthesis

This protocol incorporates best practices for a faster reaction under standard laboratory conditions.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-phenyl-1,3-thiazolidin-4-one (10 mmol, 1 equiv.).

  • Reagent Addition: Add ethanol (40 mL), followed by nitromethane (12 mmol, 1.2 equiv.).

  • Catalyst Addition: Add ethylenediammonium diacetate (EDDA) (1 mmol, 0.1 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Microwave-Assisted High-Speed Synthesis

This protocol requires a dedicated microwave reactor.

  • Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 3-phenyl-1,3-thiazolidin-4-one (2 mmol, 1 equiv.) and nitromethane (2.4 mmol, 1.2 equiv.).

  • Solvent/Catalyst: Add glacial acetic acid (3 mL) and piperidine (0.2 mmol, 0.1 equiv.).

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at 100 °C (pre-stirring for 30 seconds) for 15 minutes.

  • Work-up: After the reaction, cool the vessel to room temperature using compressed air.

  • Isolation: Pour the reaction mixture into 20 mL of ice-cold water. The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Visual Workflow: Troubleshooting a Slow Reaction

This diagram outlines the decision-making process for optimizing your synthesis.

TroubleshootingWorkflow Start Reaction time > 12 hours CheckCatalyst Step 1: Evaluate Catalyst System Start->CheckCatalyst IsCatalystOptimal Is catalyst efficient? (e.g., piperidine, old reagent) CheckCatalyst->IsCatalystOptimal SwitchCatalyst Action: Switch to EDDA or L-tyrosine. Ensure fresh reagent (5-10 mol%). IsCatalystOptimal->SwitchCatalyst No CheckSolvent Step 2: Evaluate Solvent IsCatalystOptimal->CheckSolvent Yes SwitchCatalyst->CheckSolvent IsSolventOptimal Is solvent nonpolar or aprotic? (e.g., Toluene) CheckSolvent->IsSolventOptimal SwitchSolvent Action: Switch to Ethanol, EtOH/H2O, or neat water. IsSolventOptimal->SwitchSolvent Yes CheckEnergy Step 3: Evaluate Energy Input IsSolventOptimal->CheckEnergy No SwitchSolvent->CheckEnergy IsEnergyOptimal Using conventional heating? CheckEnergy->IsEnergyOptimal SwitchEnergy Action: Use Microwave (MW) or Ultrasound (US) irradiation. IsEnergyOptimal->SwitchEnergy Yes End Reaction Time Optimized (< 4 hours) IsEnergyOptimal->End No SwitchEnergy->End Mechanism cluster_0 Rate-Determining Step: Deprotonation cluster_1 Condensation Nitromethane H3C-NO2 (Active Methylene Cpd.) Enolate [H2C-NO2]⁻ (Nucleophilic Enolate) Nitromethane->Enolate Slow Step Base Base (B:) (e.g., Piperidine) ProtonatedBase BH⁺ Thiazolidinone R-CHO (Carbonyl Cpd.) Enolate->Thiazolidinone Nucleophilic Attack Product α,β-Unsaturated Product Thiazolidinone->Product Fast Step

Caption: The crucial role of the base catalyst in generating the nucleophilic enolate.

References

  • Dalessandro, E. V., Collin, H. P., Guimarães, L. G. L., Valle, M. S., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

  • Pliego, J. R. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. Available at: [Link]

  • Siddiqui, N. A., & Siddiqui, M. S. (2011). A mini-Review on the Microwave assisted synthesis and Biological Evaluation of Thiazolidinone Derivatives. Mini reviews in medicinal chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Geetha, B., et al. (2019). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Unknown Author. (2024). Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Unknown Author. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. PMC. Available at: [Link]

  • Chavan, S. M., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Shelke, K. (2015). Ultrasound-assisted an Efficient Knoevenagel Reaction Catalyzed by Ionic Liquid. ResearchGate. Available at: [Link]

  • Pliego, J. R. (2026). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. Available at: [Link]

  • Unknown Author. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Unknown Author. (2026). Green Methods Of Synthesis For Knoevenagel Condensation. Free Essay Example. Available at: [Link]

  • Unknown Author. (n.d.). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. PMC. Available at: [Link]

  • Unknown Author. (2022). L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. SciELO. Available at: [Link]

  • Unknown Author. (n.d.). Effect of ultrasonic frequency on Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link]

  • Unknown Author. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Unknown Author. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Unknown Author. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Available at: [Link]

  • Unknown Author. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. Available at: [Link]

  • Bangale, S. (2024). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. Available at: [Link]

  • Unknown Author. (n.d.). Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an Eco-Friendly catalyst in aqu. Der Pharma Chemica. Available at: [Link]

  • Wang, G. (2021). Recent Developments on Five-Component Reactions. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one and Other Thiazolidin-4-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Versatile Scaffold

The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] This five-membered heterocyclic ring system serves as a foundational structure for a multitude of derivatives with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] This guide provides an in-depth comparative analysis of a specific derivative, (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one, with other notable thiazolidin-4-one compounds, supported by experimental data from peer-reviewed literature. We will delve into the structural nuances, synthesis methodologies, and biological performance to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

The Thiazolidin-4-one Core: A Hub of Biological Activity

The thiazolidin-4-one nucleus is amenable to structural modifications at the N-3, C-2, and C-5 positions, allowing for the fine-tuning of its physicochemical properties and biological targets.[1] The introduction of various substituents at these positions has led to the discovery of compounds with a wide array of pharmacological effects. This structural adaptability makes the thiazolidin-4-one scaffold a cornerstone in the design of novel therapeutic agents.

Synthesis of the Thiazolidin-4-one Scaffold: A Generalized Protocol

The synthesis of thiazolidin-4-one derivatives typically involves a one-pot, three-component reaction of an amine, a carbonyl compound, and thioglycolic acid. This straightforward and efficient method allows for the generation of a diverse library of derivatives.

A general synthetic pathway is illustrated below:

Synthesis of Thiazolidin-4-ones Amine Primary Amine (R1-NH2) Intermediate Schiff Base Intermediate Amine->Intermediate + Aldehyde Aldehyde Aldehyde (R2-CHO) Aldehyde->Intermediate Thioglycolic_Acid Thioglycolic Acid Thiazolidinone 2,3-Disubstituted-1,3-thiazolidin-4-one Thioglycolic_Acid->Thiazolidinone Intermediate->Thiazolidinone + Thioglycolic Acid (Cyclocondensation)

Caption: A generalized synthetic scheme for 2,3-disubstituted-1,3-thiazolidin-4-ones.

Experimental Protocol: General Synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones

  • Schiff Base Formation: Equimolar amounts of a primary amine and an appropriate aldehyde are refluxed in a suitable solvent (e.g., ethanol, glacial acetic acid) for 2-4 hours to form the corresponding Schiff base intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Cyclocondensation: To the cooled reaction mixture containing the Schiff base, an equimolar amount of thioglycolic acid is added. The mixture is then refluxed for an additional 6-12 hours.

  • Isolation and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is washed with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid, followed by washing with water. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted-1,3-thiazolidin-4-one derivative.

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one: A Profile

Comparative Analysis of Biological Activities

To understand the potential of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one, we will compare it with other thiazolidin-4-one derivatives that have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The thiazolidin-4-one scaffold has been extensively investigated for its anticancer potential.[6] The mechanism of action often involves the inhibition of various kinases and other enzymes crucial for cancer cell proliferation and survival.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isatin-based derivative (28b) HepG2 (Liver)4.97[4]
MCF-7 (Breast)5.33[4]
HT-29 (Colon)3.29[4]
5-nitrofuran-2-yl derivative (39) MDA-MB-231 (Breast)1.9[1]
HepG2 (Liver)5.4[1]
HT-29 (Colon)6.5[1]
Imidazopyridine-thiazolidin-4-one hybrid (37a) MCF-7 (Breast)3.2[4]
DU145 (Prostate)6.8[4]

The data presented in the table highlights that modifications at the C-2 and N-3 positions with various heterocyclic and substituted aryl moieties can lead to potent anticancer activity. For instance, the isatin-based derivative 28b and the 5-nitrofuran-2-yl derivative 39 exhibit impressive cytotoxicity against a range of cancer cell lines.[1][4] The nitro group in derivative 39 is a key feature contributing to its potent activity, suggesting that the nitromethylidene group in our target compound could also confer significant anticancer properties.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with test compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been reported to possess significant antibacterial and antifungal properties.[2] The mechanism of their antimicrobial action is often attributed to the inhibition of essential bacterial enzymes.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
2,3-diaryl-thiazolidin-4-one (5) S. aureus60[2]
S. Typhimurium8[2]
2,3-substituted thiazolidine-4-one (3) S. aureus15.22±0.08 (Zone of Inhibition in mm)[7]
P. aeruginosa19.93±0.09 (Zone of Inhibition in mm)[7]
2-(arylimino)thiazolidin-4-one (4c) S. aureus5 (µM)[8]
E. faecalis2.5 (µM)[8]

The antimicrobial data reveals that the nature of the substituents on the thiazolidin-4-one ring plays a crucial role in determining the spectrum and potency of activity. For instance, compound 5 shows good activity against S. Typhimurium, while compound 4c is particularly effective against Gram-positive bacteria.[2][8] The presence of a phenyl group at the N-3 position, as in our target compound, is a common feature in many active derivatives. The nitromethylidene group at C-2 could potentially enhance the antimicrobial activity through interactions with microbial targets.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of research. Thiazolidin-4-one derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3][9]

Compound/DerivativeAssayActivityReference
2,3-disubstituted thiazolidine-4-one (BEHT) COX-2 Inhibition63% inhibition at 50 µM[3]
2,3-disubstituted thiazolidine-4-one (CEHNT) COX-2 Inhibition70% inhibition at 50 µM[3]
Thiazolidin-4-one derivative (61d) Carrageenan-induced paw edema65.71% inhibition[1]
Thiazolidin-4-one derivative (61e) Carrageenan-induced paw edema60.81% inhibition[1]

The data indicates that thiazolidin-4-one derivatives can effectively inhibit COX-2 and reduce inflammation in in vivo models. The substitution pattern is critical for this activity. The presence of a phenyl group at N-3 and the nitromethylidene group at C-2 in our target compound could potentially lead to significant anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Grouping: Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After 1 hour of drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Conclusion and Future Perspectives

While direct experimental evidence for the biological activity of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is currently limited in the public domain, a comparative analysis with structurally related thiazolidin-4-one derivatives provides a strong rationale for its potential as a bioactive compound. The presence of the phenyl group at the N-3 position and the electron-withdrawing nitromethylidene group at the C-2 position are features commonly associated with potent anticancer, antimicrobial, and anti-inflammatory activities in this class of compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one. In-depth studies to elucidate its mechanism of action and to perform structure-activity relationship (SAR) analyses will be crucial for optimizing its therapeutic potential. The versatility of the thiazolidin-4-one scaffold continues to offer exciting opportunities for the discovery of novel and effective therapeutic agents.

References

  • Gomha, S. M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(16), 4993. [Link]

  • Kumar, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. ChemistrySelect, 9(1), e202303945. [Link]

  • Stavrou, I., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 27(5), 1682. [Link]

  • Khan, S., et al. (2026). Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. Arabian Journal of Chemistry, 19(2), 105555. [Link]

  • Gomha, S. M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • Taranalli, A. D., et al. (2008). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. Indian Journal of Pharmaceutical Sciences, 70(2), 159-164. [Link]

  • Stavrou, I., et al. (2025). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. ResearchGate. [Link]

  • Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]

  • Taranalli, A. D., et al. (2008). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. Semantic Scholar. [Link]

  • El-Hossary, E. M., et al. (2016). Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono)-3-arylthiazolidin-4-one derivatives. Queen's University Belfast Research Portal. [Link]

Sources

A Comparative Benchmarking Guide to (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one Against Standard Inhibitors of Enoyl-Acyl Carrier Protein Reductase (InhA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one against established inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). We will delve into the scientific rationale behind experimental design, provide detailed protocols for key assays, and present a logical structure for data interpretation, thereby offering researchers a robust methodology for evaluating this promising compound.

Introduction: The Rationale for Targeting InhA

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutics with new mechanisms of action.[1] The enoyl-acyl carrier protein reductase (InhA) is a clinically validated and attractive target for antituberculosis drug development.[2][3] InhA is a key enzyme in the type II fatty acid biosynthesis (FAS-II) pathway, which is essential for the synthesis of mycolic acids, the primary constituents of the mycobacterial cell wall.[4][5] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell lysis.[5]

The frontline anti-tubercular drug isoniazid (INH) and the second-line drug ethionamide (ETA) are pro-drugs that, upon activation by mycobacterial enzymes (KatG for INH and EtaA for ETA), form an adduct with NADH that potently inhibits InhA.[4][6] However, mutations in these activating enzymes are a common cause of drug resistance.[5] This highlights the critical need for direct InhA inhibitors that do not require metabolic activation. (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one, a member of the thiazolidinone class of compounds known for their diverse biological activities including antitubercular potential, represents a candidate for such a direct inhibitor.[7][8][9]

This guide will compare (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one against two classes of standard inhibitors:

  • Indirect Inhibitor (Pro-drug): Isoniazid (INH)

  • Direct Inhibitors: Triclosan and NITD-916

This comparative approach will allow for a thorough characterization of the test compound's potency, mechanism of action, and potential advantages over existing therapies.

Signaling Pathway and Experimental Overview

The FAS-II pathway is crucial for the survival of Mycobacterium tuberculosis. InhA catalyzes the final, rate-limiting step in each elongation cycle of this pathway. The following diagram illustrates the central role of InhA and the points of intervention for both direct and indirect inhibitors.

inhA_pathway cluster_fas2 FAS-II Pathway cluster_inhibition Inhibition Mechanisms Enoyl-ACP Enoyl-ACP InhA InhA Enoyl-ACP->InhA Substrate Acyl-ACP Acyl-ACP InhA->Acyl-ACP NADH -> NAD+ Mycolic Acid Biosynthesis Mycolic Acid Biosynthesis Acyl-ACP->Mycolic Acid Biosynthesis INH Isoniazid (Pro-drug) KatG KatG INH->KatG Activation Activated INH Activated INH KatG->Activated INH Activated INH->InhA Indirect Inhibition Direct_Inhibitor (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one Triclosan NITD-916 Direct_Inhibitor->InhA Direct Inhibition Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Biosynthesis->Mycobacterial Cell Wall Bacterial Viability Bacterial Viability Mycobacterial Cell Wall->Bacterial Viability

Caption: The role of InhA in the FAS-II pathway and mechanisms of inhibition.

The experimental workflow for benchmarking will involve a tiered approach, starting with in vitro enzymatic assays to determine direct inhibitory activity, followed by whole-cell assays to assess antimycobacterial efficacy.

experimental_workflow Test_Compound (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one InhA_Assay InhA Enzymatic Inhibition Assay Test_Compound->InhA_Assay MIC_Assay Whole-Cell Antimycobacterial Assay (MIC) InhA_Assay->MIC_Assay Kinetics Enzyme Kinetic Studies InhA_Assay->Kinetics Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis Kinetics->Data_Analysis

Caption: Tiered experimental workflow for inhibitor benchmarking.

Methodologies and Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against purified InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[10]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA)

  • Test compound and standard inhibitors (dissolved in DMSO)

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplates

  • Spectrophotometer

Protocol:

  • Prepare serial dilutions of the test compound and standard inhibitors in the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 96-well plate, add 50 µL of the diluted compounds. Include wells with buffer and DMSO only as controls (no inhibitor and 100% activity).

  • Add 50 µL of 250 µM NADH to each well.[4]

  • Add 50 µL of 25 µM DD-CoA to each well.[10]

  • Pre-incubate the plate at 25°C for 20 minutes.[2]

  • Initiate the reaction by adding 50 µL of 20 nM purified InhA enzyme to each well.[4]

  • Immediately monitor the decrease in absorbance at 340 nm at 30-second intervals for 10-30 minutes.[10]

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

  • Resazurin solution

  • 96-well microplates

Protocol:

  • Prepare serial dilutions of the test compound and standard inhibitors in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Seal the plate and incubate at 37°C for 7 days.[10]

  • After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.[10]

  • The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).[11]

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic assays are performed by varying the concentration of one substrate (NADH or DD-CoA) while keeping the other constant, at different fixed concentrations of the inhibitor.

Protocol:

  • Perform the InhA enzymatic assay as described in section 3.1.

  • For determining the mechanism relative to DD-CoA, use varying concentrations of DD-CoA (e.g., 0.5x to 5x Km) at several fixed concentrations of the inhibitor. Keep the NADH concentration constant and saturating.

  • For determining the mechanism relative to NADH, use varying concentrations of NADH at several fixed concentrations of the inhibitor. Keep the DD-CoA concentration constant and saturating.

  • Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the inhibition constant (Ki).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: In Vitro InhA Enzymatic Inhibition

CompoundIC50 (µM)Putative Mechanism
(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-oneExperimental ValueDirect
Isoniazid (activated)~0.075[6]Indirect
Triclosan~0.1[12]Direct
NITD-916~0.04 - 0.16[10]Direct

Table 2: Whole-Cell Antimycobacterial Activity

CompoundMIC against M. tuberculosis H37Rv (µM)
(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-oneExperimental Value
IsoniazidVaries (strain-dependent)
TriclosanHigh (poor cell penetration)
NITD-9160.04 - 0.16[10]

Interpretation of Results:

A potent direct inhibitor would be expected to have a low IC50 value in the enzymatic assay and a correspondingly low MIC in the whole-cell assay. A significant discrepancy between these two values may suggest issues with cell permeability, efflux pump activity, or off-target effects.[11] For instance, triclosan is a potent InhA inhibitor but exhibits poor whole-cell activity. In contrast, a compound like NITD-916 shows good correlation between enzymatic and cellular potency.[13] The kinetic studies will elucidate the binding mode of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one, providing crucial information for structure-activity relationship (SAR) studies and future optimization.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one against standard InhA inhibitors. By following these detailed protocols and interpretative frameworks, researchers can effectively evaluate the potential of this novel compound as a direct-acting antitubercular agent, a critical step in the development of new treatments to combat drug-resistant tuberculosis.

References

  • BenchChem. (2025). Application Notes and Protocols for Studying InhA Inhibition in Mycobacterium tuberculosis with Direct Inhibitors Like Sudoterb.
  • He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry Letters.
  • Kamsri, P., et al. (2020). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. Journal of Chemical Information and Modeling. [Link]

  • Li, Y., et al. (2022). Binding Thermodynamics and Dissociation Kinetics Analysis Uncover the Key Structural Motifs of Phenoxyphenol Derivatives as the Direct InhA Inhibitors and the Hotspot Residues of InhA. International Journal of Molecular Sciences. [Link]

  • Rawat, R., et al. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Proceedings of the National Academy of Sciences. [Link]

  • Lai, C.-T., et al. (2014). A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA. ACS Chemical Biology. [Link]

  • Flint, L., et al. (2020). Activity of InhA inhibitors against non-replicating M. tuberculosis. ResearchGate. [Link]

  • Lherbet, C., et al. (2016). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. Molecules. [Link]

  • Prasad, M. S., et al. (2021). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. Bioorganic Chemistry. [Link]

  • de Ávila, M. B., et al. (2013). Discovery of New Inhibitors of Mycobacterium tuberculosis InhA Enzyme Using Virtual Screening and a 3D-Pharmacophore-Based Approach. Journal of Chemical Information and Modeling. [Link]

  • Holas, O., et al. (2015). Mycobacterium tuberculosis enoyl-acyl carrier protein reductase inhibitors as potential antituberculotics: development in the past decade. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Narayan, A., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Wang, F., et al. (2023). Discovery of novel and potent InhA direct inhibitors by ensemble docking-based virtual screening and biological assays. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kamsri, P., et al. (2020). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. PubMed. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Cell Permeability of Novel InhA Inhibitors.
  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Lai, C.-T., et al. (2014). A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA. ACS Chemical Biology. [Link]

  • Kumar, P., et al. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Molecules. [Link]

  • He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PubMed. [Link]

  • Gadekar, S., & Lande, M. (2019). Proposed reaction mechanism of 1,3-thiazolidin-4-ones in the presence TS-1 catalyst. ResearchGate. [Link]

  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • Kyriakou, S., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. [Link]

  • Napoleon, A., et al. (2016). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. International Journal of PharmTech Research. [Link]

  • Patel, N. B., & Shaikh, F. M. (2012). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Gomha, S. M., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules. [Link]

  • Stefańska, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

  • Singh, A., et al. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

Sources

A Comprehensive Guide to the Structural Comparison of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework for the structural comparison of isomers of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one, a member of the pharmacologically significant 4-thiazolidinone class of heterocyclic compounds.[1] While this specific molecule serves as our primary subject, the principles and methodologies outlined are broadly applicable to the structural elucidation of related substituted 2-ylidene-1,3-thiazolidin-4-ones. We will explore the critical role of geometric and conformational isomerism and detail an integrated approach combining single-crystal X-ray diffraction, advanced nuclear magnetic resonance (NMR) spectroscopy, and computational density functional theory (DFT) to achieve an unambiguous structural and conformational characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the subtle yet critical structural variations that can profoundly impact biological activity.

Introduction: The Structural Nuances of 4-Thiazolidinones

The 1,3-thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The molecule of interest, (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one, features a five-membered heterocyclic ring containing a sulfur atom at position 1, a nitrogen at position 3, and a carbonyl group at position 4.[5][6] The exocyclic nitromethylidene group at position 2 introduces a key point of potential isomerism.

The designation "(2Z)" refers to the configuration around the exocyclic double bond (C2=C). The existence of a corresponding (2E) isomer is highly probable, and differences in the spatial arrangement of the nitro and phenyl groups relative to the thiazolidinone core can lead to significant variations in physicochemical properties and biological target interactions. Furthermore, the thiazolidinone ring itself is not planar and can adopt various conformations, adding another layer of structural complexity.[7][8]

This guide will systematically address the potential isomeric forms and present the definitive experimental and computational workflows required to distinguish and characterize them.

Potential Isomeric Forms: A Structural Overview

A comprehensive structural analysis must consider two primary sources of isomerism for 2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one: geometric isomerism at the exocyclic double bond and conformational isomerism of the five-membered ring and its substituents.

  • Geometric Isomerism (E/Z): This arises from the restricted rotation around the C2=C double bond. The Z isomer (as specified in the topic) and the E isomer represent two distinct molecules with potentially different stabilities and properties.

  • Conformational Isomerism: The saturated portion of the thiazolidinone ring (S1-C5-C4-N3) allows for flexibility. Typically, it adopts a non-planar "envelope" conformation, often with the sulfur atom puckered out of the plane of the other four atoms.[7][8] Additionally, the phenyl group at N3 can rotate, leading to different spatial orientations relative to the core ring system.

G cluster_isomerism Isomerism in 2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one Molecule Core Molecule Geometric Geometric Isomers Molecule->Geometric Conformational Conformational Isomers Molecule->Conformational Z_Isomer (2Z)-Isomer (Zusammen) Geometric->Z_Isomer E_Isomer (2E)-Isomer (Entgegen) Geometric->E_Isomer RingPucker Ring Puckering (e.g., Envelope) Conformational->RingPucker Substituent Substituent Orientation (exo/endo) Conformational->Substituent

Caption: Logical relationships of isomeric forms.

Methodologies for Structural Comparison

An integrated approach utilizing X-ray crystallography for solid-state analysis, NMR for solution-state dynamics, and DFT for theoretical validation is essential for a complete structural assignment.

Part A: Experimental Characterization

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, yielding precise measurements of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional architecture.[9]

Experimental Protocol:

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable quality for diffraction.

  • Data Collection: Mount a selected crystal on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Cool the crystal under a stream of nitrogen gas (e.g., to 150 K) to minimize thermal motion.[10] Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

Data Presentation and Comparative Analysis:

Key structural parameters for the (2Z) and hypothetical (2E) isomers should be tabulated for direct comparison. Data from closely related structures in the literature can serve as a benchmark.[7][10][11]

ParameterExpected Value for (2Z) IsomerExpected Value for (2E) IsomerSignificance
Thiazolidinone Ring
S1–C2 Bond Length (Å)~1.75 Å~1.75 ÅConfirms ring integrity.
N3–C4 Bond Length (Å)~1.36 Å~1.36 ÅIndicates amide character.
N-C-S Bond Angle (°)~101-105°~101-105°Sensitive to ring strain.[7]
Ring ConformationEnvelopeEnvelopeDefines ring pucker.[8]
Dihedral Angles
Phenyl Ring vs. Thiazolidinone Plane (°)75-90°Likely different due to steric effectsDefines relative orientation.[10][11]
O4=C4-N3-C(Phenyl) (°)~0° or ~180°May differDescribes rotation around N-C bond.

graph TD {
A[Start: Purified Compound] --> B{Crystal Growth};
B --> C[Select & Mount Crystal];
C --> D[X-ray Data Collection];
D --> E[Structure Solution & Refinement];
E --> F[Generate Structural Data];
subgraph "Output"
F --> G[Bond Lengths & Angles];
F --> H[Dihedral Angles];
F --> I[Crystal Packing];
end
A[Start: Purified Compound]B{Crystal Growth}
C[Select & Mount Crystal]
D[X-ray Data Collection]
E[Structure Solution & Refinement]
F[Generate Structural Data]
G[Bond Lengths & Angles]
H[Dihedral Angles]I[Crystal Packing]
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124
style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124
style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style D fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style E fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style F fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style G fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style H fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style I fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#FFFFFF

}

Caption: X-ray crystallography experimental workflow.

While X-ray crystallography provides a static picture, NMR spectroscopy reveals the structure and conformational dynamics in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for an unambiguous assignment.[12][13]

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals. Key signals include the methylene protons of the thiazolidinone ring (C5-H₂) and the vinyl proton of the nitromethylidene group.[3]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for distinguishing E/Z isomers. It detects through-space correlations between protons that are close to each other (< 5 Å), irrespective of bonding. For the (2Z) isomer, a NOE correlation would be expected between the nitromethylidene proton and the phenyl ring protons. For the (2E) isomer, a NOE would be expected between the nitromethylidene proton and the C5 methylene protons.

Data Presentation and Comparative Analysis:

NMR SignalExpected Observation for (2Z) IsomerExpected Observation for (2E) IsomerSignificance
¹H NMR Chemical Shift
=CH-NO₂ (ppm)Distinct chemical shiftDifferent chemical shift due to anisotropy of the phenyl ring vs. C5Diagnostic for E/Z configuration.
C5-H₂ (ppm)~4.0 ppm[3]May be shielded or deshielded relative to the (2Z) isomerConfirms thiazolidinone ring.
¹³C NMR Chemical Shift
C2 (ppm)Diagnostic shiftShift will be influenced by isomer geometryConfirms exocyclic double bond.
C4 (C=O) (ppm)~170 ppm[3]Minor shift expectedConfirms carbonyl group.
NOESY Correlation =CH-NO₂ ↔ Phenyl-H=CH-NO₂ ↔ C5-H₂Unambiguous proof of E/Z geometry.
Part B: Computational Modeling

Computational chemistry, particularly DFT, serves as a powerful predictive and validation tool. It can be used to calculate the relative stabilities of different isomers and conformers, and to simulate spectroscopic data to support experimental assignments.[5][6][12]

Computational Workflow:

  • Model Building: Construct 3D models of all potential isomers (e.g., 2Z-exo, 2Z-endo, 2E-exo, 2E-endo).

  • Geometry Optimization: Perform geometry optimization calculations (e.g., using B3LYP functional with a 6-311G(d,p) basis set) to find the lowest energy conformation for each isomer.[11]

  • Energy Calculation: Compare the single-point energies of the optimized structures to predict the most stable isomer.

  • Spectroscopic Prediction: Calculate theoretical NMR chemical shifts and IR vibrational frequencies for the low-energy conformers. Comparing these calculated values with experimental data provides strong evidence for the correct structural assignment.[11]

Conclusion

The definitive structural comparison of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one and its potential isomers requires a multi-faceted analytical strategy. Single-crystal X-ray diffraction provides an unequivocal view of the solid-state structure, defining key bond lengths, angles, and the crucial dihedral angles that dictate molecular shape. In parallel, a suite of NMR experiments, with a particular emphasis on 2D NOESY, is indispensable for confirming the geometric configuration (E vs. Z) in the solution phase, which is often more relevant to biological activity. Finally, DFT calculations complement these experimental techniques by providing a theoretical framework for understanding isomer stability and predicting spectroscopic properties, thereby validating the experimental findings. By rigorously applying this integrated approach, researchers can achieve a complete and unambiguous understanding of the structural landscape of this important class of molecules.

References

  • Zaid, A. K. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. [Source: Journal of Medicinal and Chemical Sciences]
  • El-Sayed, M. A., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. [Source: MDPI]
  • Inam, A., & Kumar, S. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Source: IntechOpen]
  • Kaparakou, E. H., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. [Source: PMC]
  • Sathish Kumar, M., et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Novelty Journals. [Source: Novelty Journals]
  • Kaparakou, E. H., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. ResearchGate.
  • Brown, F. C. (1961). 4-Thiazolidinones. Chemical Reviews, ACS Publications.
  • Nuriye, S., et al. (2019). Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups. PMC. [Source: PMC]
  • Al-Rifaie, D. A., et al. (2025). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology. [Source: Cellular and Molecular Biology]
  • Zaid, A. K. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. [Source: Journal of Medicinal and Chemical Sciences]
  • Monforte, P., et al. Structural modifications on thiazolidin-4-one derivatives (C-2 & C-3 positions). ResearchGate.
  • Unciti-Broceta, A., et al. (2025). Conformational Dynamics, Isomerization, and Biological Activity of Acridine-Thiazolidinone Hybrids: A Combined Experimental and Theoretical Study. PMC. [Source: PMC]
  • Shahwar, D., et al. (2011). 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. PMC. [Source: PMC]
  • Kaur, R., et al. (2021). An Insight into 4-Thiazolidinones. Semantic Scholar. [Source: Semantic Scholar]
  • Yennawar, H. P., et al. (2014). 2,3-Diphenyl-1,3-thiazolidin-4-one. ResearchGate.
  • Shehab, A. K., & Rasheed, M. K. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International journal of health sciences. [Source: ScienceScholar]
  • Gelin, M., et al. (2010). 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists. ACS Publications.
  • Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Me. SciSpace. [Source: SciSpace]
  • Yavolovskii, A. A., et al. (2022). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. ResearchGate.
  • Aggarwal, N., et al. (2021). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors. Biointerface Research in Applied Chemistry. [Source: Biointerface Research in Applied Chemistry]

Sources

Safety Operating Guide

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling, containment, and disposal of (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one with a strict adherence to chemical causality. This highly functionalized heterocycle is structurally related to nitromethylene-based neonicotinoids and serves as a critical synthon for bridgedhead azolopyrimidines and other therapeutic agents[1].

Because the molecule contains both a thiazolidinone core and a highly polarized nitromethylidene moiety, it exhibits specific toxicological properties. It acts as an acute irritant and possesses potential biological activity at nicotinic acetylcholine receptors (nAChRs)[2]. Furthermore, its thermal decomposition generates highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[3]. Proper disposal and operational safety require a self-validating protocol where every handling step anticipates the downstream waste stream.

Physicochemical & Hazard Metrics

To design a safe operational workflow, we must first quantify the hazard. The following table summarizes the foundational data that dictates our PPE and disposal choices.

Table 1: Hazard Classification and Operational Causality

ParameterValue / ClassificationCausality / Impact on Handling
Molecular Formula C10H8N2O3SHigh heteroatom ratio (N, S) dictates specialized incineration to prevent toxic gas release.
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict contact and inhalation prevention; requires localized exhaust ventilation[4][5].
Thermal Stability Decomposes before boilingReleases NOx, SOx, and COx; requires temperature-controlled storage away from ignition sources[3][6].
Solubility Soluble in DMSO, DMF, MeCNLiquid waste streams must be segregated into non-halogenated organic carboys.

Operational Safety & Handling Protocols

Do not treat this compound as a benign organic powder. The fine crystalline nature of thiazolidin-4-one derivatives presents a severe inhalation hazard if aerosolized[6].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder inside a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood. Causality: The STOT SE 3 (respiratory irritation) classification means ambient dust will rapidly cause mucosal inflammation[4].

  • PPE Donning: Wear standard nitrile gloves (double-gloving recommended for bulk transfers), a laboratory coat, and tightly sealed safety goggles. If handling outside a hood is unavoidable, a P95 or N95 particulate respirator is mandatory[3].

  • Static Dissipation: Use anti-static spatulas and weighing boats. Causality: Fine organic dusts containing nitro groups can pose a deflagration risk if exposed to electrostatic discharge[4].

Emergency Response & Spill Containment

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response Protocol:

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity and maximize local exhaust ventilation[6].

  • Dust-Free Collection (Damp Sweep): Do not use dry brushes or compressed air. Causality: Dry brushing aerosolizes the fine powder, drastically increasing the inhalation risk. Instead, lightly mist an inert absorbent pad (e.g., vermiculite or a specialized HazMat pad) with water or dilute ethanol. Gently sweep the material to keep the particles grounded.

  • Vacuuming: Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, collecting all washings as hazardous aqueous waste[6].

SpillResponse Spill Solid Spill Detected Isolate Isolate Area & Ventilate Spill->Isolate PPE Don PPE (N95, Nitrile) Isolate->PPE Sweep HEPA Vacuum / Damp Sweep PPE->Sweep Container Seal in HazMat Container Sweep->Container Dispose Licensed Incineration Container->Dispose

Caption: Workflow for immediate spill containment and solid waste recovery.

Proper Disposal Procedures

Because of the sulfur and nitrogen heteroatoms, (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one cannot be disposed of in standard organic waste streams without secondary considerations. It must never be discharged into municipal drains due to its structural similarity to ecotoxic neonicotinoids[2][4].

Table 2: Waste Stream Parameters & Incineration Requirements

Waste StreamMatrixIncineration TempScrubber Requirement
Solid Waste Pure powder, contaminated PPE> 850°CAlkaline (NaOH) to neutralize SO2/NOx[3].
Aqueous Waste Washings, neutralized spillsN/A (Evaporate)Must be collected; highly toxic to aquatic life[4][6].
Organic Waste Solvent solutions (e.g., DMSO)> 1100°CHigh temp required to ensure complete destruction of the thiazolidinone ring.

Step-by-Step Disposal Protocol:

  • Waste Characterization and Segregation: Segregate this compound strictly away from strong oxidizing agents and strong bases. Causality: The nitromethylidene group is sensitive to oxidation, and strong bases can trigger premature ring-opening of the thiazolidinone core, leading to unpredictable exothermic reactions[7].

  • Primary Containment (Solid Waste): Place all solid residues, contaminated weighing boats, and PPE into a heavy-duty polyethylene (PE) bag. Seal the bag and place it inside a second PE bag (double-bagging).

  • Secondary Containment and Labeling: Place the double-bagged waste into a rigid, DOT-approved disposal drum. Label the drum explicitly with "Toxic Organic Solid Waste - Contains Nitrogen and Sulfur."

  • Liquid Waste Routing: Pour any solvent mixtures containing the compound into a clearly labeled, non-halogenated organic waste carboy. If the solvent used was chlorinated (e.g., DCM), route it to the halogenated waste stream.

  • Thermal Destruction (Incineration): Transfer the waste to a licensed professional waste disposal service. Causality: You must verify that the disposal facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber[3]. Without a scrubber, the combustion of the thiazolidinone ring will vent toxic SO2 and NO2 into the atmosphere, violating environmental emission standards.

WasteDisposal Source Waste Generation Solid Solid Residues Source->Solid Liquid Organic Solutions Source->Liquid Solid_Bin Rigid Drum Solid->Solid_Bin Liquid_Bin Sealed Carboy Liquid->Liquid_Bin Incinerator Incinerator with Scrubbers Solid_Bin->Incinerator Liquid_Bin->Incinerator

Caption: Segregation and disposal pathways for solid and liquid waste streams.

References

  • Source: researchgate.
  • Title: MSDS of 2-Imino-3-(1,3-thiazol-2-yl)
  • Title: Safety Data Sheet (United States) - AK Scientific, Inc.
  • Source: cymitquimica.
  • Source: acs.
  • Source: nih.
  • Source: nih.

Sources

Personal protective equipment for handling (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. To safely handle (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one , we must first understand its molecular architecture. By profiling the chemical's reactivity, we can engineer a causality-driven Personal Protective Equipment (PPE) strategy and operational workflow that ensures absolute personnel safety and environmental compliance.

Mechanistic Hazard Profiling

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is a highly functionalized synthetic intermediate. The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, extensively researched for its 1[1] and2[2]. However, the defining hazard of this specific molecule lies in its nitromethylidene group .

The electron-withdrawing nitro group, conjugated with the exocyclic double bond, creates a potent Michael acceptor. This structural motif is highly electrophilic and readily reacts with biological nucleophiles—specifically, the cysteine thiols present in epidermal and mucosal proteins. This irreversible cross-linking is the mechanistic cause of severe skin sensitization (H315) and ocular irritation (H319). Furthermore, as a fine, crystalline powder, it poses an acute respiratory hazard (H335) and toxicity risks upon ingestion or inhalation (H302, H332)[3].

Causality-Driven PPE Architecture

Our PPE selection is directly dictated by the molecule's electrophilic reactivity and physical state.

G Chem (2Z)-2-(nitromethylidene)- 3-phenyl-1,3-thiazolidin-4-one Haz1 Electrophilic Nitromethylidene Group Chem->Haz1 Haz2 Particulate/Dust Generation Chem->Haz2 Mech1 Reacts with Skin/Eye Nucleophiles (H315, H319) Haz1->Mech1 Mechanistic Pathway Mech2 Respiratory Tract Irritation (H335) Haz2->Mech2 Exposure Route PPE1 Double Nitrile Gloves & Splash Goggles Mech1->PPE1 Mitigated by PPE2 N95/P100 Respirator or Fume Hood Mech2->PPE2 Mitigated by

Hazard causality pathway and corresponding PPE mitigation strategy.

Quantitative PPE Specifications
PPE CategoryRecommended Material/SpecificationBreakthrough TimeMechanistic Justification
Hand Protection Heavy-Duty Nitrile (Outer) + Standard Nitrile (Inner)> 240 minutes (solid)Nitrile effectively resists both the polar thiazolidinone core and the lipophilic phenyl ring.
Eye Protection Non-Vented Chemical Splash Goggles + Face ShieldN/A (Physical barrier)Prevents highly electrophilic dust from cross-linking with corneal proteins.
Respiratory N95/P100 Particulate Respirator (if outside hood)99.97% filtrationMitigates acute respiratory tract irritation (H335) from aerosolized reactive powder.
Body Protection Tyvek® Lab Coat or Polypropylene Apron> 480 minutes (dry)Prevents accumulation of reactive dust on standard woven cotton lab coats.

Operational Workflow: Safe Handling & Weighing

To ensure trustworthiness, every operational protocol must be a self-validating system. Do not proceed to the next step unless the previous validation check is confirmed.

Step 1: Pre-Operational Verification

  • Action: Activate the Chemical Fume Hood and measure the face velocity using a calibrated anemometer.

  • Validation: Ensure the face velocity is between 80–120 feet per minute (fpm). Causality: This ensures sufficient negative pressure to capture aerosolized nitromethylidene particulates before they reach the operator's breathing zone.

Step 2: Static Dissipation Setup

  • Action: Ground all metal spatulas and use anti-static weighing boats. If ambient humidity is below 40%, activate a static ionizer fan inside the hood.

  • Validation: Confirm the ionizer is active. Causality: Nitro-containing organic powders can accumulate static charge, leading to rapid aerosolization or, in extreme cases, localized deflagration[4].

Step 3: Chemical Transfer

  • Action: Using a PTFE-coated spatula, transfer the powder directly into a pre-tared, sealable glass vial rather than an open weigh boat.

  • Validation: Seal the vial immediately after reaching the target mass before removing it from the balance area. Causality: Minimizes the transit exposure time of the reactive dust.

Spill Response & Disposal Plan

Because the nitromethylidene moiety is highly reactive, waste cannot be treated as standard organic refuse. It must be chemically neutralized or segregated for specialized destruction.

G Step1 Spill / Waste Generation Step2 Solid Waste Collection (Avoid Dust Generation) Step1->Step2 Step3 Decontamination of Surfaces (Alkaline Hydrolysis) Step2->Step3 Step4 Segregation into Halogenated/Organic Waste Step3->Step4 Step5 High-Temperature Incineration (EPA Compliant) Step4->Step5

Step-by-step chemical disposal and surface decontamination workflow.

Step-by-Step Disposal & Decontamination:

  • Solid Waste Containment: Collect all contaminated consumables (gloves, spatulas, wipes) in a dedicated, clearly labeled hazardous waste bag. Never mix this waste with strong acids or reducing agents, as nitro compounds can undergo dangerous exothermic reactions[4].

  • Surface Decontamination (Alkaline Hydrolysis): Wipe down the balance and fume hood surfaces with a 5% sodium hydroxide (NaOH) or sodium carbonate solution, followed by a distilled water rinse.

    • Mechanistic Causality: The alkaline environment promotes the ring-opening hydrolysis of the thiazolidin-4-one core and degrades the nitromethylidene moiety, permanently neutralizing its electrophilic hazard.

  • Liquid Waste Segregation: Any solvent washings must be collected in a dedicated organic liquid waste carboy.

  • Final Destruction: Route all collected waste for high-temperature incineration (>1000°C) through a certified waste management vendor. Incineration guarantees the complete thermal destruction of the nitro group, preventing environmental toxicity.

References

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) Source: PMC (National Institutes of Health) URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.